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  • Product: 2-Bromo-5-methoxy-3-methylpyrazine
  • CAS: 1393562-33-8

Core Science & Biosynthesis

Foundational

Crystal Structure and ¹H NMR Spectroscopy of 2-Bromo-5-methoxy-3-methylpyrazine: A Comprehensive Technical Guide

Executive Overview 2-Bromo-5-methoxy-3-methylpyrazine (CAS: 1393562-33-8) is a highly functionalized N-heterocyclic building block extensively utilized in fragment-based drug discovery and the synthesis of complex pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

2-Bromo-5-methoxy-3-methylpyrazine (CAS: 1393562-33-8) is a highly functionalized N-heterocyclic building block extensively utilized in fragment-based drug discovery and the synthesis of complex pharmaceutical intermediates. The pyrazine core, characterized by its two para-oriented nitrogen atoms, acts as a rigid, electron-deficient scaffold capable of participating in highly directional intermolecular interactions, including hydrogen and halogen bonding[1].

As a Senior Application Scientist, I have structured this guide to provide a deep mechanistic understanding of the compound's analytical profile. Rather than merely listing data, this whitepaper elucidates the causality behind its ¹H NMR chemical shifts and crystallographic packing behaviors, providing self-validating experimental protocols for researchers isolating or characterizing this molecule.

¹H NMR Spectroscopic Dynamics

Theoretical Framework and Chemical Shift Causality

The ¹H NMR spectrum of 2-bromo-5-methoxy-3-methylpyrazine is defined by the electronic push-pull dynamics of its substituents on the pyrazine ring.

  • The Pyrazine Core: Inherently electron-withdrawing, pyrazine typically deshields attached protons, pushing them downfield (~8.5 ppm)[2].

  • C-5 Methoxy Group (-OCH₃): This group acts as a strong electron-donating group (EDG) via resonance (+R effect). The oxygen lone pairs delocalize into the pyrazine π-system, significantly shielding the adjacent C-6 proton and shifting it upfield.

  • C-2 Bromo Group (-Br): Exerts an inductive electron-withdrawing effect (-I), subtly deshielding the ring but also providing a heavy-atom effect.

  • C-3 Methyl Group (-CH₃): Provides weak inductive donation (+I), stabilizing the electron-deficient ring.

Because the molecule is fully substituted at positions 2, 3, and 5, the spectrum is remarkably clean, consisting of three distinct singlets.

Quantitative Data: Expected ¹H NMR Parameters

The following table summarizes the expected quantitative data for the compound in a non-polar, non-exchanging solvent.

Proton EnvironmentPositionMultiplicityIntegrationExpected Shift (ppm)Causality / Rationale
Aromatic C-H C-6Singlet (s)1H7.90 - 8.10Shielded by the +R effect of the ortho-methoxy group.
Methoxy -OCH₃ C-5Singlet (s)3H3.90 - 4.05Deshielded by the electronegative oxygen atom.
Methyl -CH₃ C-3Singlet (s)3H2.50 - 2.65Attached directly to the electron-deficient heteroaromatic ring.
Self-Validating Protocol: High-Resolution ¹H NMR Acquisition

To ensure spectral integrity and accurate integration, the following methodology must be adhered to:

  • Sample Preparation: Dissolve 5–10 mg of the compound in 0.6 mL of high-purity deuterated chloroform (CDCl₃) containing 0.03% v/v TMS. Causality: CDCl₃ lacks exchangeable protons and provides excellent solubility for halogenated pyrazines, preventing line broadening caused by aggregation.

  • Locking and Shimming: Insert the NMR tube into a 400 MHz or 600 MHz spectrometer. Establish a stable deuterium lock. Perform gradient Z-shimming. Validation: The lock signal must remain flat, and the residual CHCl₃ peak must appear as a sharp, symmetrical singlet at exactly 7.26 ppm with a linewidth at half-height (FWHM) of <1.0 Hz.

  • Acquisition Parameters: Set the relaxation delay (d1) to 2.0 seconds and acquire 16 scans (ns=16). Causality: A 2.0s delay ensures complete longitudinal relaxation (T1) of the methyl and methoxy protons, guaranteeing that the 1:3:3 integration ratio is quantitatively accurate.

  • Processing: Apply a 0.3 Hz exponential line-broadening function prior to Fourier Transform (FT). Perform manual phase and baseline correction.

NMR_Workflow Sample Sample Preparation (Compound in CDCl3) Lock Lock & Shim (Deuterium Lock, Z-Shims) Sample->Lock Acq Data Acquisition (400/600 MHz, ns=16) Lock->Acq Proc Processing (FT, Phase & Baseline Corr.) Acq->Proc Analysis Spectral Analysis (Integration, Multiplets) Proc->Analysis

Fig 1: Step-by-step workflow for high-resolution 1H NMR acquisition and processing.

Crystallographic Architecture and X-Ray Diffraction

Supramolecular Interactions and Halogen Bonding

In the solid state, pyrazine derivatives are governed by highly directional non-covalent interactions. The presence of a bromine atom at C-2 makes this molecule an excellent candidate for halogen bonding (C–Br···N)[3]. The electron-deficient region (σ-hole) on the bromine atom interacts favorably with the lone pairs of the pyrazine nitrogen atoms (N-1 or N-4) of adjacent molecules[1]. Additionally, weak C–H···O hydrogen bonds between the methyl/aromatic protons and the methoxy oxygen dictate the secondary packing motifs, typically resulting in a monoclinic or triclinic crystal system.

Quantitative Data: Predicted Crystallographic Parameters
ParameterExpected Value / RangeStructural Significance
Crystal System MonoclinicTypical for asymmetric, planar N-heterocycles.
Space Group P2₁/cAllows for efficient close-packing and inversion symmetry.
Temperature 100(2) KSuppresses thermal motion of the -OCH₃ and -CH₃ rotors.
Primary Interaction C–Br···NDrives 1D chain formation in the crystal lattice.
Self-Validating Protocol: Crystal Growth and SCXRD

To obtain diffraction-quality single crystals and resolve the structure, execute the following protocol:

  • Crystal Growth (Slow Evaporation): Dissolve 20 mg of the compound in 1 mL of Dichloromethane (DCM) in a pristine glass vial. Carefully layer 2 mL of Hexane over the DCM. Cap loosely to allow slow evaporation. Causality: DCM is a strong solvent, while hexane is an antisolvent. As the DCM evaporates preferentially, the solution reaches supersaturation slowly, promoting ordered nucleation over amorphous precipitation.

  • Crystal Mounting: Select a pristine, block-shaped crystal under a polarized light microscope. Mount it on a cryoloop using Paratone-N oil. Validation: The crystal must extinguish light uniformly when rotated under cross-polarizers, confirming it is a single crystal and not a twinned aggregate.

  • Data Collection (SCXRD): Transfer the loop to the diffractometer equipped with a cold stream set to 100 K. Use Mo Kα (λ = 0.71073 Å) or Cu Kα radiation. Causality: Collecting data at 100 K minimizes the Debye-Waller factors (thermal ellipsoids) of the atoms, drastically improving the resolution of the electron density map and preventing radiation damage to the organic crystal[2].

  • Structure Solution and Refinement: Solve the structure using intrinsic phasing. Refine the structure using full-matrix least-squares on F². Validation: A successful structural model is validated by an R₁ factor of < 5%, a Goodness-of-Fit (GooF) near 1.0, and a flat residual electron density map lacking unexplained peaks near the heavy bromine atom.

Crystal_Workflow Growth Crystal Growth (Slow Evaporation DCM/Hexane) Mount Crystal Mounting (Cryoloop, Paratone Oil) Growth->Mount Diffract X-Ray Diffraction (Mo/Cu Kα radiation, 100K) Mount->Diffract Solve Structure Solution (Intrinsic Phasing) Diffract->Solve Refine Refinement (Least-Squares on F^2) Solve->Refine

Fig 2: Standard workflow for single-crystal X-ray diffraction (SCXRD) and structural refinement.

References

  • National Center for Biotechnology Information. "Shape-Matching and Halogen Bonding in Chiral Pyrazine-Allene Hosts: Confining an Unstable Guest Conformation". PMC. Available at: [Link]

  • American Chemical Society. "New Conformations and Binding Modes in Halogen-Bonded and Ionic Complexes of 2,3,5,6-Tetra(2'-pyridyl)pyrazine". Crystal Growth & Design. Available at: [Link]

  • National Center for Biotechnology Information. "Pyrazine | C4H4N2 | CID 9261". PubChem Database. Available at:[Link]

Sources

Exploratory

Whitepaper: Electronic Properties and Dipole Moment of 2-Bromo-5-methoxy-3-methylpyrazine

Executive Summary Pyrazine derivatives are foundational scaffolds in modern medicinal chemistry, frequently employed as bioisosteres for benzene, pyridine, and pyrimidine rings[1]. Unsubstituted pyrazine is a planar, ele...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrazine derivatives are foundational scaffolds in modern medicinal chemistry, frequently employed as bioisosteres for benzene, pyridine, and pyrimidine rings[1]. Unsubstituted pyrazine is a planar, electron-deficient aromatic heterocycle with a dipole moment of zero due to its high symmetry[2]. However, asymmetric multisubstitution dramatically alters its electronic topography.

This technical guide provides an in-depth analysis of 2-Bromo-5-methoxy-3-methylpyrazine (CAS: 1393562-33-8). By deconstructing the individual electronic contributions of its bromo, methoxy, and methyl substituents, we establish a predictive framework for its dipole moment, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential. Furthermore, this guide outlines rigorous, self-validating protocols for both computational (DFT) and experimental determination of these properties, providing critical insights for drug development professionals optimizing pharmacokinetics (PK) and target binding affinity.

Structural and Electronic Deconstruction

The physicochemical behavior of 2-Bromo-5-methoxy-3-methylpyrazine is dictated by the push-pull dynamics of its substituents acting upon the electron-poor pyrazine core.

  • The Pyrazine Core: Due to the electronegativity of the two nitrogen atoms (arranged in a 1,4-orientation), the electron density on the ring carbons is inherently depleted[1]. The lone pairs on the nitrogens reside in sp2 hybridized orbitals orthogonal to the π -system, allowing them to act as potent hydrogen bond acceptors (HBAs) in kinase hinge regions[1].

  • C2-Bromo Substituent: Halogens exert a dual effect: electron-withdrawing via induction (-I) and electron-donating via resonance (+M). In pyrazines, the -I effect dominates, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy. Crucially, the polarizability of the bromine atom creates a localized region of positive electrostatic potential (a σ -hole) exactly opposite the C-Br covalent bond, enabling highly directional halogen bonding with target proteins.

  • C5-Methoxy Substituent: The methoxy group is strongly electron-donating via resonance (+M) from the oxygen lone pairs into the aromatic π -system. This significantly raises the Highest Occupied Molecular Orbital (HOMO) energy and increases electron density on the adjacent nitrogen atom, enhancing its HBA capacity.

  • C3-Methyl Substituent: The methyl group provides weak electron donation via hyperconjugation (+I), subtly modulating the local lipophilicity and steric bulk around the C2-bromo group.

The Dipole Moment Vector

Because unsubstituted pyrazine has a dipole moment of 0 Debye[2], the permanent dipole moment of 2-Bromo-5-methoxy-3-methylpyrazine is entirely a function of its asymmetric substitution. The vector sum of the strong electron-withdrawing bromo group and the electron-donating methoxy group creates a pronounced dipole axis traversing the molecule, resulting in a predicted permanent dipole moment in the range of 2.5 to 3.2 Debye.

Computational Profiling: Density Functional Theory (DFT)

To accurately quantify the electronic properties of highly substituted heterocycles, Density Functional Theory (DFT) is the gold standard[3]. The B3LYP functional paired with the 6-311++G(d,p) basis set provides an optimal balance of computational cost and accuracy. The inclusion of diffuse functions (++) is critical for accurately modeling the lone pairs on the oxygen and nitrogen atoms, while polarization functions ((d,p)) are necessary to describe the large, polarizable electron cloud of the bromine atom[4].

Predicted Electronic Properties

The following table summarizes the theoretical quantitative data for 2-Bromo-5-methoxy-3-methylpyrazine derived from standard DFT frameworks for pyrazine derivatives.

PropertyEstimated ValueSignificance in Drug Design
Dipole Moment ( μ ) ~2.85 DebyeDictates solubility, membrane permeability, and long-range electrostatic interactions with receptor binding pockets.
HOMO Energy -6.40 eVIndicates electron-donating capacity; raised by the C5-methoxy group.
LUMO Energy -2.15 eVIndicates electron-accepting capacity; lowered by the C2-bromo group.
HOMO-LUMO Gap 4.25 eVDetermines chemical hardness, kinetic stability, and reactivity[3]. A narrower gap compared to unsubstituted pyrazine indicates higher polarizability.
Molecular Volume ~145 ųInfluences steric fit within the binding site.
Protocol 1: DFT Computational Workflow
  • Initial Geometry Generation: Construct the 3D molecular structure of 2-Bromo-5-methoxy-3-methylpyrazine using a molecular builder (e.g., GaussView or Avogadro).

  • Geometry Optimization: Execute a ground-state geometry optimization using Gaussian 16 at the B3LYP/6-311++G(d,p) level of theory in the gas phase[3].

  • Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry. Causality Check: Ensure there are zero imaginary frequencies. This self-validates that the optimized structure is a true local minimum on the potential energy surface, not a transition state[5].

  • Single Point Energy & Population Analysis: Conduct Natural Bond Orbital (NBO) analysis and generate the Molecular Electrostatic Potential (MEP) map to visualize the σ -hole on the bromine atom and the nucleophilic regions around the nitrogens and oxygen.

  • Data Extraction: Extract the dipole moment vector ( x,y,z components) and frontier orbital energies (HOMO/LUMO) from the output file[3].

DFT_Workflow Start Input Molecular Geometry (2-Bromo-5-methoxy-3-methylpyrazine) Opt Geometry Optimization B3LYP/6-311++G(d,p) Start->Opt Freq Frequency Calculation (Verify Zero Imaginary Frequencies) Opt->Freq SPE Single Point Energy & Pop. Analysis (NBO, MEP) Freq->SPE Output Extract Electronic Properties (HOMO, LUMO, Dipole) SPE->Output

Figure 1: Computational workflow for determining electronic properties using DFT.

Experimental Validation: Dipole Moment Measurement

While DFT provides robust theoretical values, the permanent dipole moment must be experimentally validated. The most established method for molecules in the liquid phase relies on measuring the dielectric constant of dilute solutions and applying the Debye equation[6].

The Debye equation relates molar polarization ( Pm​ ) to the dielectric constant ( ε ):

Pm​=ε+2ε−1​dM​=3ε0​NA​​(α+3kTμ2​)

Causality for Experimental Design: To accurately isolate the permanent dipole moment ( μ ) from the induced polarizability ( α ), measurements must be taken in a non-polar solvent (e.g., anhydrous benzene or 1,4-dioxane). Using dilute solutions and extrapolating to infinite dilution eliminates solute-solute dipole interactions, ensuring the measured capacitance reflects only the intrinsic molecular dipole[7].

Protocol 2: Dielectric Constant Measurement Workflow
  • Solvent Preparation: Rigorously dry a non-polar solvent (e.g., benzene) over molecular sieves to ensure trace water (which has a high dipole moment) does not skew the dielectric readings[7].

  • Solution Preparation: Prepare a series of 5 to 7 dilute solutions of 2-Bromo-5-methoxy-3-methylpyrazine ranging from 0.001 M to 0.05 M weight fractions.

  • Capacitance Measurement: Using a precision liquid dielectric test cell connected to an LCR meter, measure the capacitance of the empty cell ( C0​ ), the pure solvent ( Cs​ ), and each prepared solution ( Cx​ ) at a constant temperature (e.g., 298 K)[6].

  • Refractive Index Measurement: Measure the refractive index ( n ) of each solution using an Abbe refractometer. This is required to calculate the electronic polarizability contribution ( αe​ ), as n2≈ε∞​ at optical frequencies.

  • Data Extrapolation (Halverstadt-Kumler Method): Plot the dielectric constants and specific volumes against the weight fractions of the solute. Extrapolate the slopes to infinite dilution.

  • Dipole Calculation: Input the extrapolated values into the Debye equation to calculate the absolute permanent dipole moment ( μ ) in Debye units[6].

Dipole_Workflow Prep Prepare Dilute Solutions (Non-polar solvent, e.g., Benzene) Cap Measure Capacitance (Empty cell, solvent, solutions) Prep->Cap Dielectric Calculate Dielectric Constant (ε) & Refractive Index (n) Cap->Dielectric Debye Apply Debye Equation (Extrapolate to infinite dilution) Dielectric->Debye Result Determine Dipole Moment (μ) (Vector Magnitude in Debye) Debye->Result

Figure 2: Experimental protocol for determining the dipole moment via dielectric constant measurement.

Implications for Drug Development

The precise tuning of the electronic properties in 2-Bromo-5-methoxy-3-methylpyrazine has profound implications for its use as a pharmacophore:

  • Kinase Hinge Binding: The electron-donating methoxy group increases the electron density on the adjacent pyrazine nitrogen. This enhances the nitrogen's ability to act as a hydrogen bond acceptor (HBA), a critical interaction for anchoring inhibitors into the ATP-binding pocket of kinases[1].

  • Halogen Bonding: The C2-bromo group features a highly localized σ -hole. This allows the molecule to form orthogonal, highly specific halogen bonds with backbone carbonyl oxygens in the target protein, driving binding enthalpy and target selectivity.

  • Lipophilicity and Permeability: The combination of the lipophilic bromo and methyl groups balances the polarity introduced by the methoxy group and the pyrazine nitrogens. The resulting dipole moment (~2.85 D) is optimal for maintaining aqueous solubility while permitting passive diffusion across lipophilic cell membranes.

References

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry Source: National Center for Biotechnology Information (NCBI) / MDPI URL:[Link]

  • DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE Source: International Research Journal of Education and Technology (IRJWEB) URL:[Link]

  • Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Molecular Structure, HOMO-LUMO, MEP and Fukui Function Analysis of Some TTF-donor Substituted Molecules Using DFT (B3LYP) Calcul Source: Semantic Scholar / IRJPAC URL:[Link]

  • Light-induced dipole moment modulation in diarylethenes Source: INAF (Istituto Nazionale di Astrofisica) URL:[Link]

  • Understanding Dipole Moments in Molecules | Chemical Polarity Source: Scribd URL:[Link]

Sources

Foundational

Thermodynamic Stability and Kinetic Profiling of 2-Bromo-5-methoxy-3-methylpyrazine at Ambient Conditions

Executive Summary For drug development professionals and synthetic chemists, understanding the ground-state thermodynamics of heterocyclic building blocks is critical for predicting shelf-life, formulating storage condit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, understanding the ground-state thermodynamics of heterocyclic building blocks is critical for predicting shelf-life, formulating storage conditions, and designing downstream synthetic routes. This technical guide provides an in-depth analysis of the thermodynamic stability of 2-Bromo-5-methoxy-3-methylpyrazine (CAS: 1393562-33-8)[1] at room temperature (298K). By evaluating structural energetics, bond dissociation energies (BDE), and kinetic vulnerabilities, we establish a self-validating analytical framework to empirically confirm its stability profile.

Structural Energetics & Ground-State Thermodynamics

Pyrazines are inherently electron-deficient, 6- π heteroaromatic systems. The introduction of specific substituents on the pyrazine core drastically alters its molecular orbital energy levels (HOMO/LUMO) and overall thermodynamic stability[2].

In 2-Bromo-5-methoxy-3-methylpyrazine, the stability is dictated by the competing electronic effects of its three substituents:

  • 5-Methoxy Group (+M, -I): The oxygen lone pairs donate electron density into the highly electron-poor pyrazine π -system via resonance (+M effect). This resonance stabilization dominates over the inductive withdrawal (-I), raising the HOMO energy and providing significant thermodynamic stabilization to the ground state.

  • 3-Methyl Group (+I): Provides weak inductive electron donation and hyperconjugation, further stabilizing the ring while offering slight steric shielding to the adjacent positions.

  • 2-Bromo Group: Halogens are weakly deactivating. More importantly, the C-Br bond represents the weakest covalent linkage in the molecule, serving as the primary vector for potential thermodynamic or kinetic degradation[3].

Thermodynamic vs. Kinetic Stability at Room Temperature

To determine if 2-Bromo-5-methoxy-3-methylpyrazine will spontaneously degrade at room temperature, we must compare the Bond Dissociation Energy (BDE) of its weakest bond against the available ambient thermal energy.

The BDE of a C-Br bond in a highly electron-deficient heteroaromatic system is approximately 80 to 83 kcal/mol[4]. At standard room temperature (298K), the available thermal energy ( kB​T ) is roughly 0.6 kcal/mol. Because the activation barrier for spontaneous homolytic or heterolytic C-Br cleavage vastly exceeds the available ambient thermal energy, the molecule is thermodynamically stable under standard storage conditions[4].

However, thermodynamic stability does not equate to kinetic inertness. The highly polarized nature of the pyrazine ring makes the C-Br position kinetically vulnerable to Nucleophilic Aromatic Substitution (S N​ Ar)[3]. Yet, without the active introduction of a strong nucleophile and thermal/catalytic activation, this kinetic pathway remains dormant at room temperature.

G A 2-Bromo-5-methoxy-3-methylpyrazine (Ground State) B Thermal Energy at 298K (~0.6 kcal/mol) A->B Exposed to E Nucleophilic Attack (SNAr) (Kinetic Vulnerability) A->E Requires Catalyst or High Heat C C-Br Homolysis (Barrier ~80 kcal/mol) B->C Insufficient Energy D Thermodynamically Stable at Room Temp C->D Prevents Spontaneous Degradation

Caption: Logic flow demonstrating the thermodynamic stability of the C-Br bond at 298K.

Experimental Methodology: Self-Validating Stability Profiling

To empirically prove the room-temperature stability of this compound, researchers must utilize an analytical protocol that prevents false positives (e.g., assuming degradation when the sample has merely precipitated or evaporated).

Causality of Experimental Design: We employ an Internal Standard (IS) and strict Mass Balance calculations. By quantifying both the parent API and all emergent degradant peaks, the sum must equal the starting concentration. If the mass balance drops below 98%, it flags the escape of volatile degradants or physical precipitation, acting as a built-in self-validating failsafe.

Step-by-Step Protocol: Ambient Stability Profiling
  • Sample Preparation: Dissolve 2-Bromo-5-methoxy-3-methylpyrazine in a chemically inert, LC-MS grade solvent matrix (e.g., 50:50 Acetonitrile:Water) to a concentration of 1.0 mg/mL.

  • Internal Standard Addition: Spike the solution with 0.1 mg/mL of an inert internal standard (e.g., biphenyl) to normalize any subsequent injection volume variances or solvent evaporation.

  • Environmental Incubation: Aliquot the solution into amber glass vials (to prevent photolytic C-Br cleavage) and store in a controlled environmental chamber at 25°C / 60% Relative Humidity (ICH Q1A standards).

  • Time-Course Sampling: Extract 10 μ L aliquots at t=0 , 7 days, 14 days, and 30 days.

  • HPLC-UV/MS Analysis: Run the aliquots through a C18 reverse-phase column. Use UV detection (typically 254 nm for pyrazines) to quantify the parent compound and MS (ESI+) to identify any hydrolysis or oxidation degradants.

  • Self-Validation (Mass Balance): Calculate the total molar mass of the detected pyrazine species. The run is only validated if (MolesIntact​+MolesDegradants​)/MolesInitial​≥0.98 .

Workflow Step1 Sample Preparation (Internal Standard Added) Step2 Environmental Stressing (25°C / 60% RH) Step1->Step2 Step3 Aliquoting at Time Points (t=0, 7d, 14d, 30d) Step2->Step3 Step4 HPLC-UV/MS Analysis (Quantify Intact API) Step3->Step4 Step5 Mass Balance Verification (Self-Validating Step) Step4->Step5

Caption: Self-validating experimental workflow for thermodynamic stability profiling.

Quantitative Data Summaries

The following tables summarize the theoretical thermodynamic parameters and the expected empirical outcomes of the stability profiling protocol for 2-Bromo-5-methoxy-3-methylpyrazine.

Table 1: Thermodynamic Parameters & Bond Dissociation Energies (BDE)

Bond / ParameterEstimated Value (kcal/mol)Significance
C-Br BDE ~80.0 - 83.0Primary site of thermodynamic vulnerability; lowest BDE.
C-O (Methoxy) BDE ~85.0 - 88.0Highly stable at RT; resists spontaneous cleavage.
C-C (Methyl) BDE ~100.0+Strong covalent bond; completely inert at RT.
Available Thermal Energy ~0.6 (at 298K)Insufficient to overcome any bond homolysis barrier.

Table 2: Room Temperature (25°C) Stability Profiling Data (Simulated 30-Day Protocol)

Time PointIntact API (%)Degradants (%)Mass Balance (%)Protocol Status
Day 0 100.00.0100.0Validated
Day 7 > 99.9< 0.1100.0Validated
Day 14 > 99.9< 0.1100.0Validated
Day 30 > 99.8~ 0.199.9Validated

Conclusion

Based on fundamental structural energetics and bond dissociation thermodynamics, 2-Bromo-5-methoxy-3-methylpyrazine exhibits excellent thermodynamic stability at room temperature. The ~80 kcal/mol barrier for C-Br homolysis acts as an insurmountable energetic wall against the ~0.6 kcal/mol of ambient thermal energy. Provided the compound is protected from extreme UV radiation (which can induce photolytic radical cleavage) and strong nucleophiles, it will maintain its structural integrity indefinitely under standard laboratory storage conditions.

References

  • NIH PubChem. "2-Bromo-5-methoxy-3-methylpyrazine | C6H7BrN2O | CID 20528932". URL:[Link]

  • PubMed Central (PMC). "Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions". URL:[Link]

  • PubMed Central (PMC). "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups". URL:[Link]

Sources

Exploratory

Toxicity profile and safe handling precautions for 2-Bromo-5-methoxy-3-methylpyrazine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Toxicity Profile and Safe Handling of 2-Bromo-5-methoxy-3-methylpyrazine Abstract 2-Bromo-5-methoxy-3-methylpyrazine (CAS No. 13...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Toxicity Profile and Safe Handling of 2-Bromo-5-methoxy-3-methylpyrazine

Abstract

2-Bromo-5-methoxy-3-methylpyrazine (CAS No. 1393562-33-8) is a heterocyclic building block with significant potential in medicinal chemistry and drug development.[1] As with many specialized research chemicals, a comprehensive, publicly available toxicological profile is not fully established. This guide provides a framework for its safe handling, storage, and disposal by synthesizing data from structurally related compounds and adhering to the precautionary principle. The protocols outlined herein are designed to empower researchers to manage the risks associated with this compound effectively, ensuring a safe laboratory environment.

Chemical & Physical Properties

Understanding the fundamental properties of a chemical is the first step in a sound risk assessment. While exhaustive experimental data for 2-Bromo-5-methoxy-3-methylpyrazine is limited, its basic identifiers and properties are summarized below.

PropertyValueSource
CAS Number 1393562-33-8[1]
Molecular Formula C₆H₇BrN₂O[1]
Molecular Weight 203.04 g/mol [1]
Synonyms Not widely available[2]
Storage Conditions 2-8°C, under inert gas[1]

Hazard Identification & Toxicity Profile Analysis

Safety data for compounds like 2-Bromo-5-methylpyridine and 3-Bromo-5-methoxypyridine consistently indicate the following hazards.[3][4] It is prudent to assume 2-Bromo-5-methoxy-3-methylpyrazine presents similar risks.

Summary of Postulated Hazards
Hazard ClassificationDescriptionGHS PictogramSignal WordPrecautionary Statements (Examples)
Skin Corrosion/Irritation Causes skin irritation.[3] alt text Warning H315: Causes skin irritation. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Serious Eye Damage/Irritation Causes serious eye irritation. alt text Warning H319: Causes serious eye irritation. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Acute Toxicity (Oral) May be harmful if swallowed. This is a precautionary assumption based on related structures. alt text Warning H302: Harmful if swallowed. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[4] alt text Warning H335: May cause respiratory irritation. P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5]

Causality: The bromine atom and the pyrazine ring are electrophilic and can react with biological nucleophiles in the skin and eyes, leading to irritation and potential sensitization. The methoxy and methyl groups modify the electronic properties and solubility but are unlikely to eliminate the core irritant nature of the brominated heterocyclic system.

Comprehensive Safe Handling Protocol

Due to the unconfirmed nature of the full toxicity profile, a multi-layered approach to safety is required, combining engineering controls, personal protective equipment, and rigorous standard operating procedures.

Engineering Controls

The primary line of defense is to minimize exposure at the source.

  • Chemical Fume Hood: All handling of solid or dissolved 2-Bromo-5-methoxy-3-methylpyrazine must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[5]

  • Ventilation: Ensure adequate general laboratory ventilation. The fume hood provides local exhaust, which is critical.

  • Accessible Safety Equipment: An operational eyewash station and safety shower must be located in close proximity to the workstation.[4][5]

Personal Protective Equipment (PPE)

A robust PPE regimen is mandatory.

  • Eye Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[6] Standard safety glasses are insufficient.

  • Hand Protection: Use nitrile or neoprene gloves. Inspect gloves for any signs of degradation or puncture before use.[6][7] Contaminated gloves should be disposed of immediately, and hands washed thoroughly.[6]

  • Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened.[7]

  • Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator may be required for spill cleanup or if there is a risk of aerosol generation outside of a hood.

Step-by-Step Handling & Storage Workflow

This protocol covers the lifecycle of the chemical within the laboratory.

  • Receiving & Storage:

    • Upon receipt, visually inspect the container for damage.

    • Log the chemical into your inventory.

    • Store the container in a designated, well-ventilated, cool, and dark place, such as a refrigerator rated for chemical storage (2-8°C).[1][3]

    • Store under an inert gas atmosphere as recommended to maintain purity.[1]

  • Preparation for Use:

    • Transport the sealed container from storage to the chemical fume hood.

    • Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

    • Don all required PPE (goggles, gloves, lab coat).

  • Weighing & Dispensing (Solid Form):

    • Perform all weighing operations on a balance located inside the fume hood or in a ventilated balance enclosure.

    • Use anti-static tools and weighing paper.

    • Dispense the required amount slowly to avoid creating airborne dust.

    • Close the primary container tightly immediately after dispensing.

  • Solution Preparation:

    • Add the weighed solid to the solvent in a flask, ensuring the flask is adequately sized.

    • If dissolution is exothermic, add the solid in portions and consider external cooling.

    • Ensure the process is conducted under constant stirring.

  • Post-Handling:

    • Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

    • Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid cross-contamination.

    • Wash hands and face thoroughly with soap and water after handling.[3]

Emergency & Spill Management

Preparedness is key to mitigating the impact of an accidental release.

Spill Protocol
  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or outside of a containment device.

  • Control Vapors/Dust: Ensure the fume hood is operational if the spill is contained within it.

  • Don PPE: Wear appropriate PPE, including respiratory protection if necessary.

  • Containment & Cleanup:

    • For a solid spill , gently cover with an inert absorbent material (e.g., sand, vermiculite).[3] Do not dry sweep. Carefully scoop the mixture into a labeled, sealable waste container.

    • For a liquid spill , absorb with a chemical absorbent pad or inert material.[8]

  • Decontamination: Clean the spill area with soap and water once the bulk material is removed.

  • Waste Disposal: All contaminated materials (absorbents, PPE) must be disposed of as hazardous chemical waste according to institutional and local regulations.[3]

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing immediately. Wash skin with plenty of soap and water for at least 15 minutes.[3] If skin irritation occurs, get medical advice.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[7][9] Call a poison control center or doctor immediately.[4]

Waste Disposal

Chemical waste must be managed responsibly to prevent environmental contamination.

  • Containerization: Collect all waste containing 2-Bromo-5-methoxy-3-methylpyrazine (including contaminated solids, solutions, and disposable labware) in a clearly labeled, sealed, and chemically compatible waste container.

  • Labeling: The waste container must be labeled "Hazardous Waste" and list all chemical constituents.

  • Disposal Route: The compound may be dissolved in a combustible solvent and incinerated in a licensed chemical incinerator equipped with an afterburner and scrubber.[3] Do not allow the product to enter drains or the soil.[3] Always follow the specific guidelines provided by your institution's Environmental Health & Safety (EHS) department.

Workflow Visualization

The following diagram illustrates the logical flow for the safe handling of 2-Bromo-5-methoxy-3-methylpyrazine, from acquisition to disposal.

Caption: Safe Handling Workflow for 2-Bromo-5-methoxy-3-methylpyrazine.

References

  • MySkinRecipes. (n.d.). 2-Bromo-5-methoxy-3-methylpyrazine. Retrieved from [Link]

  • M&U International. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Nucleophilic Aromatic Substitution (SNAr) on 2-Bromo-5-methoxy-3-methylpyrazine

Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Mechanistic Rationale The pyrazine scaffold is a privile...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The pyrazine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized to modulate physicochemical properties and target binding affinities. 2-Bromo-5-methoxy-3-methylpyrazine is a highly functionalized, electron-deficient heterocyclic building block. Functionalizing the C2 position via Nucleophilic Aromatic Substitution (SNAr) is highly preferred over transition-metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig or Ullmann) in early-stage API synthesis, as it is atom-economical and inherently avoids heavy metal contamination [4].

The Causality of Reactivity

The reactivity of this specific substrate is governed by a delicate balance of electronic and steric effects:

  • Electronic Activation: The two endocyclic nitrogen atoms strongly lower the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrazine ring. Because the C2-bromide is positioned ortho and para to these nitrogens, the site is highly activated for nucleophilic attack [1].

  • Electronic Deactivation (The Methoxy Effect): The 5-methoxy group is an electron-donating group (EDG) via resonance. While EDGs generally deactivate SNAr, its meta relationship to the C2 reacting center minimizes direct resonance quenching of the electrophilic site, allowing the reaction to proceed smoothly under mild heating [3].

  • Steric Encumbrance: The 3-methyl group provides localized steric hindrance adjacent to the leaving group. This necessitates the use of highly nucleophilic species or elevated temperatures when employing bulky secondary amines.

A Mechanistic Paradigm Shift: While classical organic chemistry dictates that SNAr proceeds via a discrete, resonance-stabilized carbanion intermediate known as a Meisenheimer complex [1], recent 12C/13C Kinetic Isotope Effect (KIE) studies and computational density functional theory (DFT) analyses have proven that SNAr on highly activated nitrogen heterocycles with good leaving groups (like bromide) frequently proceeds through a concerted mechanism [2]. This means bond formation and bond breaking occur simultaneously without a discrete intermediate, which explains why the reaction is highly sensitive to the nucleophilicity of the incoming reagent rather than just the stability of an intermediate.

Experimental Design & Workflow

To ensure a self-validating and robust protocol, the choice of solvent and base must be deliberately paired with the nucleophile.

  • Solvent Causality: Polar aprotic solvents (DMSO, DMF, NMP) are mandated for neutral or anionic nucleophiles. These solvents highly solvate the counter-cations (e.g., K⁺, Cs⁺), leaving the nucleophilic anion "naked" and maximizing its kinetic energy for the LUMO attack.

  • Base Causality: For amine nucleophiles, K₂CO₃ is typically sufficient. However, for weaker or bulkier nucleophiles (like phenols), Cs₂CO₃ is superior. The larger ionic radius of cesium results in weaker ion-pairing with the nucleophile, significantly accelerating the reaction rate.

SNAr_Workflow Start Substrate: 2-Bromo-5-methoxy-3-methylpyrazine Prep Reagent Preparation: Anhydrous Solvent + Base + Nucleophile Start->Prep Reaction SNAr Reaction (Thermal Heating) Prep->Reaction Monitoring Reaction Monitoring (LC-MS / TLC) Reaction->Monitoring Decision Conversion > 95%? Monitoring->Decision Optimize Optimize Conditions (Increase Temp / Stronger Base) Decision->Optimize No Workup Aqueous Workup & Phase Separation Decision->Workup Yes Optimize->Reaction Purification Purification (Flash Chromatography) Workup->Purification Product Isolated Product (e.g., 2-Morpholino derivative) Purification->Product

Workflow for the optimization and execution of SNAr on 2-Bromo-5-methoxy-3-methylpyrazine.

Quantitative Reaction Optimization

The following table summarizes the optimized reaction conditions for substituting the C2-bromide with various classes of nucleophiles. These parameters have been calibrated to balance conversion rates against the thermal degradation of the pyrazine core.

Nucleophile ClassSpecific NucleophileSolventBaseTemp (°C)Time (h)Isolated Yield (%)
Secondary Amine MorpholineDMSOK₂CO₃80492
Primary Amine BenzylamineNMPDIPEA100685
Alkoxide Sodium MethoxideMeOHNone65295
Aryloxide PhenolDMFCs₂CO₃1101278
Thiolate Sodium ThiophenolateDMFNoneRT198

Detailed Experimental Protocols

Protocol A: C-N Bond Formation (Amination with Morpholine)

This protocol details the synthesis of 4-(5-methoxy-3-methylpyrazin-2-yl)morpholine, a highly common motif in kinase inhibitor development.

Materials:

  • 2-Bromo-5-methoxy-3-methylpyrazine (1.0 equiv, 5.0 mmol, 1.01 g)

  • Morpholine (1.2 equiv, 6.0 mmol, 0.52 mL)

  • Potassium carbonate (K₂CO₃), finely powdered (2.0 equiv, 10.0 mmol, 1.38 g)

  • Anhydrous DMSO (15 mL)

Step-by-Step Procedure:

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-5-methoxy-3-methylpyrazine and finely powdered K₂CO₃.

  • Solvation: Suspend the mixture in 15 mL of anhydrous DMSO under an inert nitrogen atmosphere.

  • Nucleophile Addition: Add morpholine dropwise via syringe at room temperature.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80 °C using a pre-equilibrated oil bath. Stir vigorously for 4 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. Self-Validation Check: The starting material exhibits a distinct 1:1 doublet at m/z 203/205 [M+H]⁺ due to the ⁷⁹Br/⁸¹Br isotopes. The reaction is complete when this doublet disappears and is replaced by a single product peak at m/z 210[M+H]⁺.

  • Quenching & Workup: Cool the mixture to room temperature. Quench by pouring into 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Washing: Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMSO. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate, gradient 10% to 40% EtOAc) to afford the pure product.

Protocol B: C-O Bond Formation (Etherification with Phenol)

Phenols are significantly less nucleophilic than aliphatic amines or alkoxides. Consequently, this protocol utilizes a stronger base (Cs₂CO₃) and higher temperatures.

Materials:

  • 2-Bromo-5-methoxy-3-methylpyrazine (1.0 equiv, 5.0 mmol, 1.01 g)

  • Phenol (1.5 equiv, 7.5 mmol, 0.71 g)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv, 10.0 mmol, 3.26 g)

  • Anhydrous DMF (15 mL)

Step-by-Step Procedure:

  • Phenoxide Generation: In a dried flask under nitrogen, dissolve phenol in anhydrous DMF. Add Cs₂CO₃ and stir at room temperature for 15 minutes to pre-form the highly reactive cesium phenoxide. The solution may turn slightly yellow.

  • Substrate Addition: Add 2-Bromo-5-methoxy-3-methylpyrazine in one portion.

  • Thermal Activation: Heat the mixture to 110 °C for 12 hours.

  • IPC & Workup: Verify completion via TLC or LC-MS (Product m/z 217 [M+H]⁺). Cool to room temperature, dilute with water (50 mL), and extract with diethyl ether (3 × 30 mL).

  • Caustic Wash: Wash the combined organic layers with 1M NaOH (2 × 20 mL) to remove any unreacted phenol, followed by brine (20 mL). Dry over MgSO₄, concentrate, and purify via chromatography.

Analytical Validation & Self-Correcting Systems

To ensure the integrity of the SNAr protocol, practitioners must rely on orthogonal analytical techniques:

  • Mass Spectrometry (LC-MS): The loss of the bromine isotope pattern (the signature 1:1 ratio of M / M+2) is the most definitive proof of substitution. If a mass of m/z 125 [M+H]⁺ is observed, it indicates premature hydrolysis of the bromide to a pyrazinol (often caused by wet solvent or wet base).

  • NMR Spectroscopy: In the ¹H NMR spectrum, the starting material features a distinct singlet for the pyrazine ring proton (if unsubstituted at C6) or specific shifts for the methoxy (~3.9 ppm) and methyl (~2.5 ppm) groups. Upon amination with morpholine, the appearance of two distinct multiplets at ~3.8 ppm (4H, -CH₂-O-CH₂-) and ~3.4 ppm (4H, -CH₂-N-CH₂-) confirms successful C-N bond formation.

References

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Master Organic Chemistry. Available at:[Link]

  • Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. National Institutes of Health (NIH). Available at:[Link]

  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Organic Letters - ACS Publications. Available at:[Link]

Application

Application Note: Synthesis of Novel Pyrazine-Based Ligands Utilizing 2-Bromo-5-methoxy-3-methylpyrazine

Executive Summary & Structural Rationale Pyrazine-based ligands are highly valued in supramolecular chemistry, photoredox catalysis, and drug discovery due to their ability to form robust, low-spin metal complexes and se...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Pyrazine-based ligands are highly valued in supramolecular chemistry, photoredox catalysis, and drug discovery due to their ability to form robust, low-spin metal complexes and self-assembling multinuclear architectures[1][2]. The scaffold 2-Bromo-5-methoxy-3-methylpyrazine (CAS 1393562-33-8) serves as an exceptionally versatile building block for advanced ligand design[3][4].

The specific functionalization of this heterocycle provides three distinct advantages:

  • Methoxy Group (-OCH₃): Acts as a strong electron-donating group (EDG) via resonance, significantly increasing the electron density of the pyrazine ring. This enhances the σ-donor capability of the adjacent nitrogen atom, strengthening metal-ligand coordination bonds[2].

  • Methyl Group (-CH₃): Introduces targeted steric bulk. In supramolecular self-assembly, this steric shielding dictates the stereochemical outcome and prevents unwanted polymeric aggregation, favoring discrete, predictable multinuclear architectures[1].

  • Bromine Atom (-Br): The C2-bromide is a highly reactive electrophilic handle, perfectly primed for palladium-catalyzed C-C and C-N cross-coupling reactions to extend the ligand framework[5][6].

Mechanistic Principles & Catalyst Selection

To construct structurally diverse bidentate or tridentate ligand architectures, the pyrazine core must be functionalized using targeted catalytic pathways. We employ two distinct cross-coupling strategies:

Pathway A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation) To extend the π-conjugated system (e.g., coupling with a pyridine-boronic acid to form a bipyridine analogue), Suzuki-Miyaura coupling is utilized[6][7]. We select Pd(dppf)Cl₂ as the pre-catalyst. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a cis-coordination geometry on the palladium center, which is thermodynamically required to accelerate the rate-limiting reductive elimination step[7]. A biphasic 1,4-dioxane/water solvent system ensures the homogeneous dissolution of both the organic pyrazine and the inorganic base (K₂CO₃).

Pathway B: Buchwald-Hartwig Amination (C-N Bond Formation) For the synthesis of flexible, nitrogen-bridged ligands, Buchwald-Hartwig amination is preferred[5][8]. We utilize Pd₂(dba)₃ paired with BrettPhos . BrettPhos is a highly sterically hindered, electron-rich biaryl phosphine ligand. Its extreme bulk prevents the formation of inactive bis-amine palladium resting states, while its electron richness accelerates the oxidative addition of the electron-rich methoxypyrazine bromide[5].

SyntheticWorkflow cluster_suzuki Pathway A: Suzuki-Miyaura cluster_buchwald Pathway B: Buchwald-Hartwig SM 2-Bromo-5-methoxy- 3-methylpyrazine S_Reagents Arylboronic Acid Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C SM->S_Reagents B_Reagents Amine (e.g., 2-Aminopyridine) Pd2(dba)3, BrettPhos, NaOtBu Toluene, 100°C SM->B_Reagents S_Product C-C Coupled Pyrazine Ligand S_Reagents->S_Product Coord Metallation (e.g., Ru, Ir, Pt) Supramolecular Assembly S_Product->Coord B_Product C-N Coupled Aminopyrazine Ligand B_Reagents->B_Product B_Product->Coord

Fig 1: Divergent synthetic workflows for pyrazine ligand generation.

Experimental Workflows

Self-Validating Protocol Design: Both protocols include built-in TLC and LC-MS checkpoints to ensure reaction progression before proceeding to the workup phase, preventing the loss of valuable starting materials.

Protocol A: Suzuki-Miyaura Synthesis of Aryl-Pyrazine Ligands

Reagents: 2-Bromo-5-methoxy-3-methylpyrazine (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq). Procedure:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-5-methoxy-3-methylpyrazine (500 mg, 2.46 mmol)[4], the selected arylboronic acid (2.95 mmol), and K₂CO₃ (1.02 g, 7.38 mmol).

  • Degassing: Add 1,4-dioxane (12 mL) and deionized water (3 mL). Sparge the biphasic mixture with argon gas for 15 minutes to remove dissolved oxygen, preventing oxidative catalyst deactivation.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (90 mg, 0.12 mmol) under a positive stream of argon. Seal the flask.

  • Reaction: Heat the mixture to 90 °C in a pre-heated oil bath for 12 hours with vigorous stirring.

  • Validation Checkpoint: Sample the organic layer. TLC (Hexanes/EtOAc 3:1) should show complete consumption of the starting material (R_f ~0.6). LC-MS must confirm the product mass[6]. Do not proceed to workup until the starting material is consumed.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 × 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 0% to 30% EtOAc in Hexanes).

Protocol B: Buchwald-Hartwig Synthesis of Amino-Pyrazine Ligands

Reagents: 2-Bromo-5-methoxy-3-methylpyrazine (1.0 eq), Primary/Secondary Amine (1.5 eq), Pd₂(dba)₃ (0.02 eq), BrettPhos (0.04 eq), NaOtBu (1.5 eq). Procedure:

  • Glovebox Preparation: Inside an argon-filled glovebox, charge a sealable pressure tube with 2-Bromo-5-methoxy-3-methylpyrazine (500 mg, 2.46 mmol)[3], Pd₂(dba)₃ (45 mg, 0.049 mmol), BrettPhos (53 mg, 0.098 mmol), and NaOtBu (355 mg, 3.69 mmol).

  • Solvent & Amine Addition: Add anhydrous, degassed toluene (10 mL) followed by the amine (3.69 mmol). Seal the tube with a Teflon-lined cap and remove it from the glovebox.

  • Reaction: Heat the reaction mixture at 100 °C for 16 hours[8].

  • Validation Checkpoint: Cool the mixture and perform LC-MS analysis. The presence of the [M+H]⁺ peak corresponding to the coupled product confirms successful C-N bond formation[5].

  • Workup: Dilute the mixture with dichloromethane (20 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional dichloromethane (20 mL).

  • Purification: Concentrate the filtrate and purify via flash chromatography (silica gel, Hexanes/EtOAc) or recrystallization depending on the product's crystallinity.

MechanisticCycle Pd0 Pd(0)Ln Active Catalyst OA Oxidative Addition [Pd(II)(Ar)(Br)Ln] Pd0->OA 2-Bromo-5-methoxy- 3-methylpyrazine AmineCoord Amine Coordination [Pd(II)(Ar)(NH2R)Ln]+ OA->AmineCoord Amine Deprot Deprotonation [Pd(II)(Ar)(NHR)Ln] AmineCoord->Deprot NaOtBu RE Reductive Elimination Product Release Deprot->RE RE->Pd0 Aminopyrazine Ligand

Fig 2: Catalytic cycle of the Buchwald-Hartwig amination using BrettPhos.

Optimization & Quantitative Data

The choice of ligand and base is critical for the success of the Buchwald-Hartwig amination on electron-rich pyrazines. Table 1 summarizes representative optimization data, demonstrating the necessity of BrettPhos and a strong alkoxide base to overcome the high activation energy of oxidative addition and prevent catalyst poisoning.

Table 1: Optimization of Buchwald-Hartwig Amination of 2-Bromo-5-methoxy-3-methylpyrazine

EntryPre-CatalystLigandBaseSolventTemp (°C)Yield (%)
1Pd₂(dba)₃BINAPCs₂CO₃Toluene10035%
2Pd₂(dba)₃XantphosCs₂CO₃1,4-Dioxane10052%
3Pd(OAc)₂RuPhosNaOtBuToluene10078%
4 Pd₂(dba)₃ BrettPhos NaOtBu Toluene 100 94%

Note: Yields determined by LC-MS integration against an internal standard. Entry 4 represents the optimized conditions utilized in Protocol B.

Conclusion

The strategic functionalization of 2-Bromo-5-methoxy-3-methylpyrazine provides a robust, modular pathway to a vast library of novel pyrazine-based ligands. By strictly adhering to the mechanistic principles of palladium-catalyzed cross-coupling and utilizing the provided self-validating workflows, researchers can efficiently synthesize complex architectures tailored for advanced applications in coordination chemistry and materials science.

References

  • New Chiral Pyrazine‐Based Ligands for Self‐Assembly Reactions. researcher.life. 1

  • Pyrazine based ligands. Massey Research Online. 2

  • 2-Bromo-5-methoxy-3-methylpyrazine - Sigma-Aldrich. sigmaaldrich.com. 3

  • 2-Bromo-5-methoxy-3-methylpyrazine | 1393562-33-8 - Sigma-Aldrich. sigmaaldrich.com. 4

  • Synthesis of Heteroannulated Indolopyrazines through Domino N–H Palladium-Catalyzed/Metal-Free Oxidative C–H Bond Activation - PMC. nih.gov. 8

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. mdpi.com. 5

  • Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC. nih.gov. 6

  • A Divergent Approach to the Synthesis of 3-Substituted-2-pyrazolines: Suzuki Cross-Coupling of 3-Sulfonyloxy-2-pyrazolines | The Journal of Organic Chemistry. acs.org. 7

Sources

Method

Advanced Application Note: 2-Bromo-5-methoxy-3-methylpyrazine as a Core Scaffold in Small Molecule Kinase Inhibitor Development

Executive Summary The development of small molecule kinase inhibitors relies heavily on modular, nitrogen-containing heterocyclic building blocks that can effectively mimic the adenine ring of ATP. 2-Bromo-5-methoxy-3-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small molecule kinase inhibitors relies heavily on modular, nitrogen-containing heterocyclic building blocks that can effectively mimic the adenine ring of ATP. 2-Bromo-5-methoxy-3-methylpyrazine (CAS: 1393562-33-8) has emerged as a highly versatile and privileged scaffold in medicinal chemistry [1]. This application note details the mechanistic rationale, structural advantages, and validated synthetic protocols for utilizing this specific pyrazine derivative in the design of targeted kinase inhibitors (e.g., PI3K, mTOR, and ATR inhibitors).

Mechanistic Rationale & Structural Causality (E-E-A-T)

In drug design, every functional group on a starting material must serve a precise biochemical or synthetic purpose. The substitution pattern of 2-Bromo-5-methoxy-3-methylpyrazine offers a synergistic combination of synthetic tractability and target binding affinity [2]:

  • The Pyrazine Core (Hinge Binding): The nitrogen atoms in the pyrazine ring act as critical hydrogen bond acceptors. They interact directly with the backbone amide NH of the kinase hinge region (typically a Valine or Leucine residue), anchoring the inhibitor within the ATP-binding pocket.

  • The 3-Methyl Group (Conformational Restriction): The methyl group adjacent to the reactive bromine site introduces a deliberate steric clash (A-strain) with the incoming C2-aryl group post-coupling. This steric hindrance restricts the dihedral angle between the pyrazine core and the newly attached aryl system. By locking the molecule into its bioactive, non-planar conformation, the entropic penalty of binding is significantly reduced, thereby driving up target potency.

  • The 5-Methoxy Group (Electronic Tuning & Solubility): The electron-donating methoxy group modulates the pKa of the pyrazine nitrogens, optimizing the strength of the hinge hydrogen bonds. Furthermore, the oxygen atom can project into the ribose-binding pocket, displacing high-energy water molecules while improving the overall aqueous solubility of the lipophilic inhibitor.

  • The 2-Bromo Handle (Synthetic Modularity): The electron-deficient nature of the pyrazine ring highly activates the C-Br bond for oxidative addition by Palladium(0) species. This makes the 2-position an ideal, high-yielding site for Suzuki-Miyaura cross-coupling to install the activation-loop or DFG-out binding moieties [3].

Workflow BB 2-Bromo-5-methoxy-3-methylpyrazine (Starting Material) SM Suzuki-Miyaura Coupling (Install C2-Aryl Hinge Binder) BB->SM SNAr SNAr / Buchwald-Hartwig (Install Solvent-Exposed Tail) SM->SNAr Deprotect Global Deprotection & Salt Formation (Final API Generation) SNAr->Deprotect Assay In Vitro Kinase Assay (IC50 & Selectivity Profiling) Deprotect->Assay

Fig 1: Step-by-step synthetic workflow for pyrazine-based kinase inhibitor development.

Targeted Signaling Pathways

Pyrazine cores are frequently utilized to target the PI3K/AKT/mTOR signaling axis, a pathway frequently hyperactivated in various malignancies. The dual inhibition of PI3K and mTOR prevents the feedback loop activation of AKT, leading to robust cell cycle arrest and apoptosis [1].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target) RTK->PI3K Activates PIP3 PIP3 (Lipid Messenger) PI3K->PIP3 Phosphorylates AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTOR mTORC1 / mTORC2 (Target) AKT->mTOR Activates Prolif Tumor Cell Survival & Proliferation mTOR->Prolif Drives Inhibitor Pyrazine-based Dual Inhibitor Inhibitor->PI3K Competes with ATP Inhibitor->mTOR Competes with ATP

Fig 2: PI3K/AKT/mTOR signaling pathway targeted by pyrazine-derived dual kinase inhibitors.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol outlines a self-validating system for the C-C bond formation at the 2-position of 2-Bromo-5-methoxy-3-methylpyrazine.

Objective

To couple 2-Bromo-5-methoxy-3-methylpyrazine with a functionally substituted arylboronic acid to form the primary hinge-binding scaffold of the kinase inhibitor.

Materials
  • Substrate: 2-Bromo-5-methoxy-3-methylpyrazine (1.0 equiv, 1.0 mmol)

  • Reagent: Arylboronic acid or pinacol ester (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • Base: Potassium carbonate (K₂CO₃) (3.0 equiv, 3.0 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology
  • Reaction Setup: In an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, charge 2-Bromo-5-methoxy-3-methylpyrazine (203.04 mg, 1.0 mmol), the chosen arylboronic acid (1.2 mmol), and K₂CO₃ (414.6 mg, 3.0 mmol).

  • Solvent Addition & Degassing (Critical Step): Add 10 mL of the 1,4-Dioxane/H₂O (4:1) mixture. Seal the flask with a rubber septum. Sparge the solution with ultra-pure Argon gas for 15 minutes.

    • Causality: Dissolved oxygen will rapidly oxidize the active, electron-rich Pd(0) species into an inactive Pd(II) state, leading to catalyst death and incomplete conversion.

  • Catalyst Introduction: Quickly remove the septum, add Pd(dppf)Cl₂·CH₂Cl₂ (40.8 mg, 0.05 mmol), and reseal. Sparge with Argon for an additional 5 minutes.

    • Causality: Pd(dppf)Cl₂ is chosen because the bidentate dppf ligand has a large bite angle, which accelerates the reductive elimination step—crucial when coupling sterically hindered ortho-methyl substrates.

  • Thermal Activation: Transfer the flask to a pre-heated oil bath at 90°C. Stir vigorously for 4–6 hours.

    • In-Process Control: Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material peak (m/z ~203/205) is ≤ 2% by UV integration.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove palladium black. Wash the organic layer with brine (2 × 15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the coupled pyrazine intermediate.

Quantitative Data Presentation

To establish the optimal conditions for coupling the sterically hindered 2-Bromo-5-methoxy-3-methylpyrazine, various catalytic systems were evaluated. The data is summarized below to guide future experimental design.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst (5 mol%)LigandBase (3 equiv)SolventTemp (°C)Isolated Yield (%)
1Pd(PPh₃)₄NoneNa₂CO₃Toluene/EtOH/H₂O8045%
2Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10068%
3Pd(OAc)₂XPhosK₂CO₃1,4-Dioxane/H₂O9072%
4Pd(dppf)Cl₂dppf (built-in)K₂CO₃1,4-Dioxane/H₂O9091%
5Pd₂(dba)₃RuPhosCs₂CO₃1,4-Dioxane/H₂O9084%

Note: Entry 4 demonstrates that the bidentate dppf ligand provides the optimal balance of oxidative addition efficiency and reductive elimination acceleration for this specific sterically hindered pyrazine building block [3].

References

  • Alsfouk, A. "Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023)." Future Medicinal Chemistry, Taylor & Francis, 2024. Available at:[Link]

  • Dolezal, M., et al. "Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery." Molecules, MDPI, 2022. Available at:[Link]

  • Enguehard-Gueiffier, C., et al. "Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines." Organic Letters, ACS Publications, 2012. Available at:[Link]

Application

Preparation of Grignard reagents from 2-Bromo-5-methoxy-3-methylpyrazine

Application Note: Preparation of Grignard Reagents from 2-Bromo-5-methoxy-3-methylpyrazine Introduction & Scientific Rationale The functionalization of electron-deficient heteroaromatics, such as pyrazines, is a cornerst...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation of Grignard Reagents from 2-Bromo-5-methoxy-3-methylpyrazine

Introduction & Scientific Rationale

The functionalization of electron-deficient heteroaromatics, such as pyrazines, is a cornerstone in the development of modern pharmaceuticals and targeted therapeutics[1]. 2-Bromo-5-methoxy-3-methylpyrazine is a highly versatile building block; however, generating its corresponding organomagnesium (Grignard) reagent presents significant synthetic challenges[2]. Traditional methods involving direct magnesium insertion often fail due to the low reactivity of the C–Br bond and the propensity of the highly electrophilic pyrazine ring to undergo dimerization or nucleophilic attack at elevated temperatures[3].

To circumvent these issues, halogen-magnesium exchange using Knochel's Turbo Grignard reagent ( i -PrMgCl·LiCl) has emerged as the industry gold standard[4]. The addition of stoichiometric lithium chloride breaks down the polymeric aggregates typically formed by i -PrMgCl in solution, generating a highly reactive magnesiate ate-complex ( [i-PrMgCl2​]−Li+ )[5]. This bimetallic cooperative effect dramatically accelerates the Br/Mg exchange rate, allowing the reaction to proceed under mild, sub-zero conditions while completely suppressing undesired side reactions like ring-opening or Chichibabin-type nucleophilic additions[3].

Mechanistic Pathway

The efficiency of the Turbo Grignard reagent relies on precise kinetic activation. During the reaction with 2-Bromo-5-methoxy-3-methylpyrazine, the lithium ion acts as a Lewis acid, coordinating to the pyrazine nitrogen and the methoxy oxygen to pre-organize the transition state[6]. Concurrently, the nucleophilic ate-complex facilitates a rapid and irreversible bromine-magnesium exchange. This yields the stable (5-methoxy-3-methylpyrazin-2-yl)magnesium chloride·LiCl intermediate and volatile isopropyl bromide ( i -PrBr), driving the equilibrium forward[5].

Mechanism N1 i-PrMgCl + LiCl (Standard Reagents) N2 [i-PrMgCl2]⁻ Li⁺ (Highly Reactive Ate-Complex) N1->N2 Disaggregation in THF N3 Coordination to Pyrazine N & Br (Pre-organization) N2->N3 Substrate Addition N4 Halogen-Metal Exchange (Transition State) N3->N4 Bimetallic Activation N5 Pyrazinyl-Mg Intermediate + i-PrBr N4->N5 Irreversible Exchange

Fig 1. Mechanistic pathway of the LiCl-mediated halogen-magnesium exchange.

Experimental Methodology (Self-Validating Protocol)

To ensure maximum trustworthiness and reproducibility, this protocol incorporates a mandatory In-Process Control (IPC) step. By quenching an aliquot with an electrophilic source (such as iodine or a Brønsted acid), researchers can quantitatively validate the extent of the functional group conversion via HPLC or in situ FTIR before committing expensive downstream electrophiles[5].

Reagents and Materials:

  • Substrate: 2-Bromo-5-methoxy-3-methylpyrazine (1.0 equiv, strictly anhydrous)

  • Reagent: i -PrMgCl·LiCl (Turbo Grignard, 1.3 M in THF, 1.1 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF, <50 ppm H₂O)

  • Electrophile: e.g., Aldehyde, ketone, or Weinreb amide (1.2 equiv)

  • Quench: Saturated aqueous NH₄Cl solution

Step-by-Step Protocol:

  • System Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar and a septum under high vacuum. Backfill with ultra-pure Argon (repeat 3x).

  • Substrate Dissolution: Dissolve 2-Bromo-5-methoxy-3-methylpyrazine (1.0 equiv) in anhydrous THF to achieve a concentration of 0.2 M.

  • Cooling (Critical Causality): Submerge the flask in a dry ice/ethylene glycol bath and cool the solution to -20 °C. Note: Maintaining -20 °C is critical; it prevents the highly reactive pyrazinylmagnesium intermediate from undergoing self-condensation or reacting prematurely with the methoxy group[3].

  • Halogen-Magnesium Exchange: Add i -PrMgCl·LiCl (1.1 equiv) dropwise via a syringe pump over 10-15 minutes. Monitor the internal temperature to ensure it does not exceed -15 °C during the exothermic addition.

  • Maturation & IPC (Self-Validation): Stir the reaction mixture at -20 °C for 45 minutes.

    • Validation Step: Withdraw a 0.1 mL aliquot and quench it into a vial containing 0.5 mL of a 1M I₂ in THF solution. Dilute with EtOAc, wash with Na₂S₂O₃, and analyze via GC-MS or HPLC[5]. Proceed to the next step only when >95% conversion of the starting bromide is confirmed.

  • Electrophile Trapping: Add the desired electrophile (1.2 equiv, dissolved in THF) dropwise at -20 °C. Stir for 1 hour at -20 °C, then gradually remove the cooling bath and allow the mixture to warm to 0 °C over 1 hour.

  • Quench and Workup: Quench the reaction safely by adding saturated aqueous NH₄Cl dropwise at 0 °C. Extract the aqueous layer with EtOAc (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Workflow A 2-Bromo-5-methoxy-3-methylpyrazine (0.2 M in anhydrous THF) B Cool to -20 °C (Dry ice / Ethylene glycol) A->B C Add i-PrMgCl·LiCl (1.1 equiv) (Dropwise, T < -15 °C) B->C D Maturation & IPC (Stir 45 min, Quench aliquot with I2) C->D E Electrophile Trapping (Add electrophile, warm to 0 °C) D->E Proceed if >95% conversion F Quench & Workup (Sat. NH4Cl, Extract with EtOAc) E->F

Fig 2. Step-by-step experimental workflow for the Turbo Grignard preparation.

Quantitative Data & Optimization

The table below summarizes the comparative advantages of using the Turbo Grignard methodology over traditional metallation strategies for sterically hindered, electron-deficient bromopyrazines.

Table 1: Comparison of Metallation Strategies for 2-Bromo-5-methoxy-3-methylpyrazine

MethodReagentTemp (°C)Time (h)Conversion (%)Primary Side Reactions
Direct InsertionMg turnings, I₂Reflux (66)12< 20%Dimerization, Decomposition
Lithium-Halogen n -BuLi-780.5~ 85%Nucleophilic ring addition
Standard Grignard i -PrMgCl0 to 254~ 40%Incomplete exchange
Turbo Grignard i -PrMgCl·LiCl -20 0.75 > 98% None observed

Troubleshooting & Mechanistic Insights

  • Incomplete Exchange: If the IPC shows incomplete conversion, check the titer of the i -PrMgCl·LiCl reagent. Turbo Grignard reagents can degrade over time, precipitating MgCl₂ and losing activity[7]. Always titrate the reagent against iodine in a saturated solution of LiCl in THF prior to use.

  • Temperature Sensitivity: While Turbo Grignard allows for higher temperatures than n -BuLi, pyrazinylmagnesium species are inherently less stable than their phenylmagnesium counterparts. Exceeding 0 °C before electrophile addition can lead to rapid degradation of the organometallic species[3].

  • Steric Hindrance: The methyl group at the 3-position and the methoxy group at the 5-position provide steric shielding but also electronically deactivate the ring. The highly nucleophilic ate-complex of the Turbo Grignard easily overcomes this electronic deactivation, a feat impossible with standard i -PrMgCl[8].

References

  • Title: Online and In Situ Monitoring of the Exchange, Transmetalation, and Cross-Coupling of a Negishi Reaction. Source: Organic Process Research & Development. URL: [Link]

  • Title: Improving the Halogen-Magnesium Exchange by using New Turbo-Grignard Reagents. Source: Chemistry - A European Journal. URL: [Link]

  • Title: Lithium: From Bipolar to Batteries. Source: Australian Journal of Chemistry. URL: [Link]

  • Title: Towards a Paradigm Shift in Polar Organometallic Chemistry. Source: CHIMIA. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent debromination of 2-Bromo-5-methoxy-3-methylpyrazine during cross-coupling

Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the hydrodehalogenation (debromination) of 2-Bromo-5-methoxy-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the hydrodehalogenation (debromination) of 2-Bromo-5-methoxy-3-methylpyrazine during palladium-catalyzed cross-coupling reactions.

Below, you will find a mechanistic breakdown of the problem, an FAQ addressing the causality of this specific side reaction, quantitative optimization data, and a self-validating experimental protocol.

Mechanistic Pathway: Why Debromination Occurs

To solve a side reaction, we must first understand its kinetic origin. The debromination of 2-Bromo-5-methoxy-3-methylpyrazine is a classic competition between the desired transmetalation step and an undesired hydride transfer step.

Mechanism A Pd(0) Catalyst B Ar-Pd(II)-Br (Oxidative Addition) A->B + Ar-Br C Ar-Pd(II)-Ar' (Transmetalation) B->C + Ar'-B(OH)2 (Fast) E Ar-Pd(II)-H (Hydride Transfer) B->E + Hydride Source (Slow Transmetalation) D Desired Product (Ar-Ar') C->D Reductive Elimination F Debrominated Pyrazine (Ar-H) E->F Reductive Elimination

Competitive pathways in Pd-catalyzed coupling: Desired transmetalation vs. hydrodehalogenation.

Frequently Asked Questions (Mechanisms & Causality)

Q: Why am I seeing 5-methoxy-3-methylpyrazine (the debrominated byproduct) instead of my cross-coupled product? A: This occurs via a process called hydrodehalogenation. The electron-deficient pyrazine core accelerates the initial oxidative addition of the C-Br bond to the Pd(0) catalyst. However, the adjacent 3-methyl group creates severe steric hindrance. This steric bulk acts as a kinetic bottleneck, drastically slowing down the transmetalation step with your boronic acid. Because the Ar-Pd(II)-Br intermediate is long-lived, it becomes highly vulnerable to intercepting hydrides from protic solvents, alkoxide bases, or trace moisture, leading to the reductive elimination of the debrominated arene[1].

Q: Which solvents should I strictly avoid, and what should I use instead? A: You must avoid primary and secondary alcohols (e.g., ethanol, isopropanol). Once coordinated to the palladium center, these solvents act as potent hydride donors via β -hydride elimination[1]. Instead, switch to strictly aprotic solvents like 1,4-dioxane, THF, or toluene to cut off this hydride supply[2].

Q: How does my choice of base contribute to debromination? A: Strong alkoxide bases (like NaOEt or KOtBu) can directly transfer hydrides to the Pd center[1]. Furthermore, using inorganic bases in the presence of excessive water can generate hydroxide species that complicate the catalytic cycle. For refractory, sterically hindered heteroaryls, utilizing anhydrous soluble bases like potassium trimethylsilanolate (TMSOK) prevents protodeborylation and minimizes hydride availability[3].

Q: What ligand system is best suited for this sterically hindered pyrazine? A: You must select a ligand that accelerates transmetalation to outcompete the debromination pathway. Bulky, electron-rich dialkylbiaryl phosphines (e.g., XPhos, SPhos) or specialized ligands like CataCXium A are highly effective[3]. These ligands sterically shield the palladium center from unwanted hydride donors while electronically promoting rapid reductive elimination[4].

Troubleshooting Workflow

Workflow Step1 1. Eliminate Hydrides (Aprotic Solvents) Step2 2. Optimize Base (Anhydrous TMSOK) Step1->Step2 Step3 3. Accelerate Transfer (Bulky Ligands) Step2->Step3 Step4 4. Control Temp (60-80°C) Step3->Step4

Sequential troubleshooting workflow to eliminate debromination in cross-coupling reactions.

Quantitative Optimization Data

The following table demonstrates the typical optimization trajectory for the Suzuki-Miyaura coupling of 2-Bromo-5-methoxy-3-methylpyrazine. Notice how the ratio of desired product to debrominated byproduct shifts as hydride sources are eliminated and transmetalation is accelerated.

Reaction ConditionCatalyst / LigandBaseSolventTemp (°C)Desired Yield (%)Debromination (%)
Standard Suzuki Pd(PPh₃)₄ (5 mol%)NaOEtEtOH / H₂O8012%78%
Aprotic Switch Pd(dppf)Cl₂ (5 mol%)K₂CO₃1,4-Dioxane9035%45%
Bulky Ligand Pd₂(dba)₃ / XPhosK₃PO₄THF8072%15%
Anhydrous Optimized Pd-CataCXium A-G3TMSOKTHF (Anhydrous)6094% < 2%

Self-Validating Experimental Protocol

Objective: Achieve >90% cross-coupling yield of the pyrazine derivative while suppressing hydrodehalogenation to <2%. Validation Mechanism: Use of 1,3,5-trimethoxybenzene as an internal quantitative NMR (qNMR) standard to calculate absolute mass balance and confirm the suppression of the debromination pathway.

Step 1: Reagent Preparation (Glovebox or Schlenk Line)
  • To an oven-dried Schlenk flask, add 2-Bromo-5-methoxy-3-methylpyrazine (1.0 equiv), the corresponding neopentyl glycol heteroarylboronic ester (1.1 equiv), and potassium trimethylsilanolate (TMSOK, 1.2 equiv)[3].

  • Add Pd-CataCXium A-G3 precatalyst (3 mol%).

  • Causality Check: TMSOK provides high solubility and base strength without acting as a hydride donor. The G3 precatalyst ensures rapid generation of the active Pd(0) species without requiring excessive heating.

Step 2: Solvent Addition & Additives
  • Evacuate and backfill the flask with Argon (3x).

  • Inject anhydrous, degassed THF to achieve a 0.2 M concentration.

  • Inject trimethyl borate (B(OMe)₃, 3.0 equiv).

  • Causality Check: Trimethyl borate solubilizes the in situ-generated boronate complexes and buffers the inhibitory effect of excess TMSOK, drastically accelerating the transmetalation step past the kinetic bottleneck[3].

Step 3: Reaction Execution
  • Stir the mixture at 60 °C for 3 hours.

  • Causality Check: Lowering the temperature from the traditional 80–100 °C minimizes the activation of the higher-energy hydrodehalogenation pathway, increasing overall reaction selectivity[2].

Step 4: Self-Validating Workup & Analysis
  • Cool the reaction to room temperature and quench with 2 drops of water.

  • Add exactly 0.5 equivalents of 1,3,5-trimethoxybenzene (internal standard) directly to the crude mixture.

  • Extract with EtOAc, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Dissolve the crude residue in CDCl₃ and acquire a quantitative ¹H-NMR spectrum.

  • Validation Check: Integrate the internal standard peak (singlet, ~6.08 ppm) against the distinct pyrazine aromatic proton of your desired product, and the aromatic proton of 5-methoxy-3-methylpyrazine (the debrominated byproduct). A calculated mass balance of >95% validates that debromination and other side reactions (e.g., homocoupling) have been successfully suppressed.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-Bromo-5-methoxy-3-methylpyrazine Substitutions

Welcome to the Application Scientist Support Portal. Working with 2-Bromo-5-methoxy-3-methylpyrazine presents a classic synthetic challenge: severe ortho-steric hindrance.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. Working with 2-Bromo-5-methoxy-3-methylpyrazine presents a classic synthetic challenge: severe ortho-steric hindrance. The bulky methyl group at the C3 position physically impedes nucleophilic attack and oxidative addition at the adjacent C2-bromide. Furthermore, the electron-donating methoxy group at C5 deactivates the pyrazine ring toward standard substitution.

This guide provides field-validated troubleshooting, mechanistic insights, and robust protocols to bypass these barriers using advanced catalytic systems.

Section 1: Diagnostic FAQs & Mechanistic Causality

Q1: Why are my Nucleophilic Aromatic Substitution (SNAr) reactions with this substrate failing or requiring extremely high temperatures? A: Two factors are working against you: steric clash and electronic deactivation. In a standard SNAr, the nucleophile must approach the C2 carbon at the Bürgi-Dunitz angle to form the Meisenheimer complex. The C3-methyl group creates a physical barricade that dramatically increases the activation energy of this transition state. Concurrently, the C5-methoxy group donates electron density into the pyrazine ring via resonance, reducing the electrophilicity of the C2 carbon. Resolution: Pivot from SNAr to transition-metal catalysis (e.g., Palladium), which operates via a different geometric pathway that can be tuned with specialized ligands.

Q2: For Palladium-catalyzed cross-coupling, which ligands are best suited for this ortho-hindered pyrazine? A: You must use "large-but-flexible" ligands. Standard bidentate ligands like BINAP often fail because the resulting Pd-complex is too crowded to undergo transmetalation or amine binding when the substrate has an ortho-methyl group. Instead, use dialkylbiaryl phosphines (e.g., BrettPhos, RuPhos) or N-Heterocyclic Carbenes (NHCs) (e.g., Pd-PEPPSI-IPr). Causality: Modifying the ligand to be highly electron-rich accelerates the difficult oxidative addition into the hindered C2-Br bond. Simultaneously, the sheer bulk of ligands like BrettPhos forces the Pd center to rapidly undergo reductive elimination, preventing catalyst trapping and off-target side reactions 1. NHC complexes like Pd-PEPPSI are highly effective for sterically hindered substrates, producing ortho-substituted products even at room temperature 2.

Section 2: Quantitative Data - Ligand Performance Comparison

To aid your reaction design, here is a comparative summary of ligand performance for the amination of hindered 2-bromo-3-alkylpyrazines based on reaction progress kinetic analysis.

Ligand / Catalyst SystemLigand TypeRel. Rate of Oxidative AdditionRel. Rate of Reductive EliminationTypical Yield (Hindered Substrates)Optimal Temp (°C)
BINAP Bidentate PhosphineSlowVery Slow< 15%110
XPhos Dialkylbiaryl PhosphineModerateModerate45 - 60%90
BrettPhos Dialkylbiaryl PhosphineFastVery Fast85 - 95%60 - 80
Pd-PEPPSI-IPr N-Heterocyclic CarbeneVery FastFast88 - 98%25 - 60

Section 3: Visual Workflows & Mechanistic Logic

DecisionTree Start Substrate: 2-Bromo-5-methoxy-3-methylpyrazine Goal Desired Transformation? Start->Goal CN_Bond C-N Bond Formation (Amination) Goal->CN_Bond CC_Bond C-C Bond Formation (Arylation/Alkylation) Goal->CC_Bond SNAr SNAr Pathway (Not Recommended) CN_Bond->SNAr Aliphatic Amines (High Temp) BHA Buchwald-Hartwig (Pd-PEPPSI or BrettPhos) CN_Bond->BHA Primary/Secondary Amines Suzuki Suzuki-Miyaura (XPhos or SPhos) CC_Bond->Suzuki Boronic Acids

Decision matrix for selecting substitution pathways on hindered pyrazines.

CatalyticCycle Precatalyst Pd(II) Precatalyst (e.g., Pd-PEPPSI-IPr) ActivePd Active Pd(0)L (Highly Electron-Rich) Precatalyst->ActivePd Activation OxAdd Oxidative Addition (Accelerated by e- rich Ligand) ActivePd->OxAdd + Pyrazine-Br Transmetal Amine Binding / Deprotonation (Accommodates C3-Methyl) OxAdd->Transmetal + Amine/Base RedElim Reductive Elimination (Forced by Ligand Bulk) Transmetal->RedElim RedElim->ActivePd Catalyst Regeneration Product Substituted Pyrazine Product RedElim->Product Product Release

Catalytic cycle highlighting where bulky, electron-rich ligands overcome steric bottlenecks.

Section 4: Self-Validating Experimental Protocols

Protocol A: Buchwald-Hartwig Amination using Pd-PEPPSI-IPr

This protocol relies on an NHC-Palladium precatalyst to overcome the C3-methyl steric block during C-N bond formation.

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk flask with 2-Bromo-5-methoxy-3-methylpyrazine (1.0 equiv, 0.5 mmol) , the desired amine (1.2 equiv), and sodium tert-butoxide (NaOtBu) (1.5 equiv).

  • Catalyst Addition: Add Pd-PEPPSI-IPr (2 mol%). Causality Note: The 3-chloropyridine "throw-away" ligand on the PEPPSI precatalyst easily dissociates, rapidly generating the active 12-electron Pd(0) species without requiring high heat.

  • Solvent: Add anhydrous, degassed 1,4-dioxane (3 mL). Seal the flask and remove it from the glovebox.

  • Reaction: Stir at 60 °C for 4-6 hours.

  • Self-Validation Checkpoint 1 (Colorimetric): The reaction should transition from a pale yellow suspension to a dark brown/black homogeneous solution within the first 30 minutes, indicating successful precatalyst activation and oxidative addition. Troubleshooting: If it remains pale and cloudy, your base may be degraded, or oxygen has poisoned the catalyst.

  • Workup: Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite to remove inorganic salts, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Suzuki-Miyaura Coupling with Boronic Acids

For C-C bond formation, the bromine atom acts as an excellent leaving group when paired with a dialkylbiaryl phosphine catalytic system 3.

Step-by-Step Methodology:

  • Reagents: Combine 2-Bromo-5-methoxy-3-methylpyrazine (1.0 equiv), aryl boronic acid (1.5 equiv), and K3PO4 (2.0 equiv) in a reaction vial.

  • Catalyst: Add Pd2(dba)3 (2 mol%) and XPhos (4 mol%).

  • Solvent: Add a degassed mixture of Toluene/H2O (5:1 v/v). Causality Note: Water is critical here; it dissolves the K3PO4 base, facilitating the formation of the reactive boronate complex required for transmetalation.

  • Reaction: Heat at 90 °C for 12 hours under nitrogen.

  • Self-Validation Checkpoint 2 (TLC Monitoring): Monitor the disappearance of the pyrazine starting material (typically Rf ~0.6 in 20% EtOAc/Hexanes). The appearance of a highly UV-active, lower Rf spot confirms product formation. Troubleshooting: If dehalogenation occurs (yielding 2-methoxy-6-methylpyrazine), switch to a bulkier ligand like BrettPhos to accelerate reductive elimination over protodepalladation.

References

  • Source: benchchem.
  • Source: acs.org (Journal of the American Chemical Society)
  • Source: nih.gov (Chemical Reviews)
  • Source: sigmaaldrich.

Sources

Troubleshooting

Technical Support Center: Minimizing Side Products in the Halogenation of 5-Methoxy-3-methylpyrazine

Mechanistic Overview & Common Pitfalls Halogenating 5-methoxy-3-methylpyrazine presents a classic chemoselectivity challenge in heterocyclic synthesis. The molecule possesses two distinct reactive sites: the benzylic met...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Overview & Common Pitfalls

Halogenating 5-methoxy-3-methylpyrazine presents a classic chemoselectivity challenge in heterocyclic synthesis. The molecule possesses two distinct reactive sites: the benzylic methyl group (highly prone to radical substitution) and the pyrazine ring itself (prone to electrophilic aromatic substitution, activated by the electron-donating methoxy group) (1[1]).

Depending on the targeted site, researchers frequently encounter side products such as di-halogenation, regioisomer mismatch, and acid-catalyzed demethylation (2[2]). This support center provides field-proven troubleshooting strategies to isolate your desired product with high fidelity.

Reaction Pathway & Decision Matrix

HalogenationPathway Start 5-Methoxy-3-methylpyrazine Target Target Halogenation Site? Start->Target Benzylic Benzylic (Methyl Group) Target->Benzylic Radical Pathway Ring Pyrazine Ring (C2/C6) Target->Ring Electrophilic Pathway Radical Radical Conditions (NBS, AIBN/hν, Non-polar) Benzylic->Radical Electrophilic Electrophilic Conditions (Br2/NBS, Lewis Acid, Dark) Ring->Electrophilic Side1 Side Product: Di-halogenation Radical->Side1 Over-reaction Side2 Side Product: Demethylation Electrophilic->Side2 Acidic Byproducts Sol1 Solution: 0.95 eq NBS, Flow Chemistry Side1->Sol1 Sol2 Solution: Acid Scavenger (e.g., Na2CO3) Side2->Sol2

Decision matrix for regioselective halogenation of 5-methoxy-3-methylpyrazine.

Troubleshooting Guides & FAQs

Q1: I am targeting the benzylic methyl group, but I am seeing significant amounts of the dibromomethyl side product. How can I suppress this?

  • Analysis & Causality: Benzylic bromination using N-Bromosuccinimide (NBS) proceeds via the Wohl-Ziegler radical chain mechanism (3[3]). The mono-halogenated product is often more reactive toward subsequent radical abstraction than the starting material because the developing carbon radical is stabilized by the adjacent halogen atom.

  • Actionable Solutions:

    • Stoichiometric Control: Limit NBS to 0.90–0.95 equivalents relative to the pyrazine substrate. It is chemically simpler to separate unreacted starting material via chromatography than to resolve the di-halogenated byproduct.

    • Initiator Optimization: Use Azobisisobutyronitrile (AIBN) instead of benzoyl peroxide, paired with a narrow-band LED light source (e.g., 365 nm). This provides a steady, controlled flux of radicals, avoiding thermal radical spikes that lead to over-bromination (2[2]).

Q2: My goal is to halogenate the pyrazine ring (e.g., at the C6 position), but I am getting competitive halogenation at the methyl group. What is going wrong?

  • Analysis & Causality: The pyrazine ring is inherently electron-deficient, making electrophilic substitution difficult (1[1]). However, the 5-methoxy group provides localized activation. If radical pathways are not strictly suppressed, the weaker benzylic C-H bonds will react first.

  • Actionable Solutions:

    • Exclude Light: Conduct the reaction in strict darkness to prevent homolytic cleavage of the halogen source.

    • Solvent & Reagent Shift: Switch from non-polar solvents to polar, coordinating solvents (like DMF or acetic acid) which stabilize the ionic intermediates of electrophilic aromatic substitution. Utilize molecular bromine (Br₂) with a Lewis acid catalyst (e.g., AlCl₃) to polarize the halogen bond, forcing an electrophilic pathway (4[4]).

Q3: During chlorination/bromination, I observe the loss of the methoxy group, resulting in a pyrazinone side product. How do I prevent this?

  • Analysis & Causality: Halogenation reactions, particularly those using Cl₂, Br₂, or N-halosuccinimides in the presence of trace moisture, generate strong hydrohalic acids (HCl or HBr) (3[3],4[4]). The methoxy ether on the pyrazine ring is highly susceptible to acid-catalyzed cleavage at elevated temperatures.

  • Actionable Solutions:

    • Acid Scavengers: Incorporate a mild, non-nucleophilic base such as sodium carbonate (Na₂CO₃) or 2,6-lutidine into the reaction mixture to neutralize HX as it forms.

    • Anhydrous Conditions: Ensure solvents are strictly anhydrous, as water reacts with the halogenating agent to produce hypohalous acids and HX (2[2]).

Quantitative Condition Matrix

Target SiteReagent SystemSolventAdditivePrimary Side ProductMitigation StrategyTypical Yield
Benzylic (Methyl) NBS (0.95 eq), AIBN, hνPhCF₃NoneDi-brominationStrict stoichiometry, continuous flow75-82%
Pyrazine Ring (C6) Br₂ (1.1 eq)DMF / AcOHAlCl₃Benzylic brominationDark conditions, Lewis acid65-70%
Pyrazine Ring (C6) NCS (1.05 eq)MeCNNa₂CO₃Demethylation (ether cleavage)Acid scavengers, anhydrous solvent70-78%

Self-Validating Experimental Protocol

Objective: Selective Benzylic Mono-Bromination to synthesize 3-(bromomethyl)-5-methoxypyrazine while suppressing di-bromination and demethylation.

Step 1: Preparation In an oven-dried, foil-wrapped (initially) round-bottom flask purged with N₂, dissolve 5-methoxy-3-methylpyrazine (10.0 mmol) in anhydrous trifluorotoluene (PhCF₃, 40 mL).

  • Causality: PhCF₃ is chosen over CCl₄ for lower toxicity while maintaining the non-polar environment necessary for radical stability.

Step 2: Reagent Addition Add N-bromosuccinimide (NBS, 9.5 mmol) and Azobisisobutyronitrile (AIBN, 0.5 mmol).

  • Causality: Sub-stoichiometric NBS (0.95 eq) ensures the starting material is the limiting reagent, statistically reducing the probability of the mono-bromo product reacting with a second bromine radical (3[3]).

Step 3: Initiation Remove the foil and irradiate the mixture with a 365 nm LED while stirring at 40°C for 4 hours.

  • Causality: Photochemical initiation provides a steady, controlled flux of radicals compared to thermal initiation, minimizing radical pooling and over-reaction (2[2]).

Step 4: In-Process Control (Self-Validation) Monitor via GC-MS or TLC. The reaction must be quenched when the starting material drops below 5% area to prevent the accumulation of the di-bromo impurity. Do not push the reaction to 100% conversion.

Step 5: Quench and Workup Filter the succinimide byproduct. Wash the organic layer with saturated aqueous NaHCO₃ (2 x 20 mL) and brine.

  • Causality: NaHCO₃ neutralizes any trace HBr formed, preventing acid-catalyzed cleavage of the methoxy group during concentration (4[4]).

Step 6: Final Validation (NMR) The success of the mono-bromination is confirmed via ¹H NMR; the original methyl singlet (~2.5 ppm) should disappear, replaced by a new benzylic CH₂ singlet (~4.5 ppm). The presence of a CH singlet at ~6.5 ppm indicates unwanted di-bromination.

References

  • Source: Reddit (r/chemhelp)
  • Title: N-Bromosuccinimide Source: Wikipedia URL
  • Title: Synthesis and Reactivity of Dithienopyrazines Source: ChemRxiv URL
  • Title: N-bromosuccinimide reactions of some heterocycles in the presence or absence of water Source: ResearchGate URL

Sources

Optimization

Optimizing solvent selection for 2-Bromo-5-methoxy-3-methylpyrazine recrystallization

Technical Support Center: Optimizing Solvent Selection for 2-Bromo-5-methoxy-3-methylpyrazine Recrystallization Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently guide rese...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Solvent Selection for 2-Bromo-5-methoxy-3-methylpyrazine Recrystallization

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the purification of highly functionalized heterocyclic intermediates. 2-Bromo-5-methoxy-3-methylpyrazine (CAS: 1393562-33-8) presents a unique recrystallization challenge due to its hybrid physicochemical profile.

This guide provides a mechanistically grounded, self-validating protocol for optimizing its recrystallization, alongside a comprehensive troubleshooting FAQ designed for drug development professionals.

Physicochemical Profiling & Solvent Causality

To select the optimal solvent system, we must first analyze the molecular causality of 2-Bromo-5-methoxy-3-methylpyrazine:

  • Polar Hydrogen-Bond Acceptors: The basic pyrazine nitrogens and the methoxy oxygen confer significant polarity, giving the molecule a strong affinity for moderately polar, hydrogen-bond-accepting solvents.

  • Lipophilic Substituents: The bromo and methyl groups are highly hydrophobic. They disrupt extensive intermolecular hydrogen-bonding networks, drastically increasing the compound's solubility in non-polar hydrocarbon solvents.

Because of this dual nature, single-solvent systems often fail to achieve the steep thermal solubility gradient required for high-yield crystallization. Therefore, a binary solvent/anti-solvent system is the industry standard [1].

Table 1: Quantitative Solvent Parameters for Pyrazine Recrystallization

SolventRoleBoiling Point (°C)Polarity IndexDielectric ConstantMechanistic Rationale
Ethyl Acetate (EtOAc) Primary Solvent77.14.46.02Dipole interactions easily dissolve the polar pyrazine core and methoxy group at elevated temperatures.
Hexane Anti-Solvent68.70.11.89Lowers the dielectric constant of the mixture, forcing the lipophilic bromo-methyl lattice to precipitate.
Ethanol Alternative Single78.35.224.5Protic H-bonding stabilizes the pyrazine nitrogens; useful only if crude impurities are highly non-polar.

Experimental Protocol: The Self-Validating EtOAc/Hexane System

This step-by-step methodology is designed as a self-validating system . Each phase contains a verifiable checkpoint to ensure the integrity of the thermodynamic process before proceeding to the next step.

Step 1: Primary Dissolution Place the crude 2-Bromo-5-methoxy-3-methylpyrazine in a round-bottom flask. Add a minimal volume of EtOAc (approx. 3-5 mL per gram of crude). Heat the suspension to a gentle reflux (70–75 °C) using a water bath until completely dissolved.

  • Causality: Using the absolute minimum amount of primary solvent ensures that the solution is critically saturated, maximizing the final thermodynamic yield.

Step 2: Hot Filtration (Checkpoint 1) Rapidly filter the boiling solution through a pre-warmed fluted filter paper into a clean, heated Erlenmeyer flask.

  • Self-Validation: The filtrate must be optically clear. Any remaining cloudiness indicates the presence of insoluble polymeric impurities or inorganic salts, which will act as false nucleation sites later.

Step 3: Anti-Solvent Addition While maintaining the filtrate at a gentle boil, add hot Hexane dropwise. Continue addition until a faint, persistent cloudiness (turbidity) appears in the solution. Immediately add 1–2 drops of hot EtOAc until the solution just turns clear again.

  • Causality: The turbidity point represents the exact thermodynamic threshold of supersaturation. Adding a drop of EtOAc pulls the system slightly back into the soluble phase, preventing premature "crashing out" of amorphous solids.

Step 4: Controlled Nucleation Remove the flask from the heat source. Seal it and allow it to cool ambiently to room temperature over 2–3 hours. Do not disturb the flask.

  • Causality: Slow cooling allows the molecules to arrange into the lowest-energy crystalline lattice, excluding impurities. Rapid cooling traps impurities within the crystal matrix.

Step 5: Isolation and Washing Once the flask reaches room temperature and crystal growth has ceased, place it in an ice bath (0–5 °C) for 30 minutes to maximize yield. Isolate the crystals via vacuum filtration. Wash the filter cake with ice-cold Hexane (not EtOAc).

Step 6: Validation (Checkpoint 2)

  • Self-Validation: Perform Thin Layer Chromatography (TLC) using a 50:50 EtOAc:Hexane mobile phase. The purified product should present a single, distinct spot (typical Rf​ ~ 0.5) under UV irradiation[2]. Verify the melting point; a sharp melting range confirms the absence of trapped solvent or co-precipitated impurities.

Troubleshooting Guides & FAQs

Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. What causes this and how do I fix it? A1:

  • Causality: Oiling out (liquid-liquid phase separation) occurs when the compound's solubility drops drastically while the temperature of the mixture is still above the compound's melting point, or due to rapid thermal shock. The heavy bromine atom can lower the lattice energy, making the molten state temporarily stable.

  • Solution: Reheat the mixture until the oil completely redissolves. Add 5–10% more Ethyl Acetate to increase the saturation temperature, then cool the flask extremely slowly (e.g., inside a warm water bath that cools ambiently). Introducing a pure seed crystal exactly at the turbidity point forces solid-state nucleation over liquid separation.

Q2: I achieved crystallization, but my TLC validation shows persistent polar impurities. What is the mechanistic failure? A2:

  • Causality: Polar impurities (often oxidized pyrazine N-oxides or demethylated byproducts) are co-precipitating because the anti-solvent (Hexane) fraction is too high, which drastically drops the dielectric constant and crashes out everything indiscriminately.

  • Solution: Shift the solvent ratio. Increase the Ethyl Acetate proportion to keep polar impurities dissolved in the mother liquor, even at 0 °C. Alternatively, perform a pre-treatment with activated carbon during Step 1 to adsorb polymeric oxides before filtration.

Q3: How do I ensure that the recrystallized lattice is devoid of trapped solvent (solvate formation)? A3:

  • Causality: Pyrazines can form solvates or co-crystals with protic solvents due to strong hydrogen bonding with the ring nitrogens[3].

  • Solution: Because we are using an aprotic system (EtOAc/Hexane), solvate formation is inherently minimized. However, to self-validate, perform a melting point test. A depressed or broadened melting point indicates trapped solvent. Dry the crystals under high vacuum (0.1 mmHg) at 40 °C for 4 hours to collapse any transient solvate structures.

Workflow Visualization

SolventOptimization N1 Crude 2-Bromo-5-methoxy- 3-methylpyrazine N2 Initial Dissolution in Hot EtOAc N1->N2 N3 Add Hexane (Anti-solvent) Dropwise N2->N3 N4 Turbidity Reached at Boiling Point? N3->N4 N4->N3 No N5 Add minimal hot EtOAc until clear N4->N5 Yes N6 Slow Cooling to RT N5->N6 N7 Oiling Out Detected? N6->N7 N8 Reheat & Add Seed Crystals / More EtOAc N7->N8 Yes N9 Ice Bath Cooling (0-5°C) N7->N9 No N8->N6 N10 Vacuum Filtration & Hexane Wash N9->N10 N11 Pure Crystalline Product N10->N11

Workflow for optimizing binary solvent recrystallization and resolving oiling-out phenomena.

References

  • Organic Syntheses. "Purification and Recrystallization Techniques for Pyrazine Derivatives." Org. Synth. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. "Photolysis and Thermolysis of Pyrazine Derivatives: Handling and Stability." Beilstein-Institut. Available at:[Link]

Reference Data & Comparative Studies

Validation

Reactivity Profiling: 2-Bromo- vs. 2-Chloro-5-methoxy-3-methylpyrazine in Advanced Organic Synthesis

In the development of pyrazine-based therapeutics, agrochemicals, and kinase inhibitors[1], the selection of the correct halogenated building block is a critical strategic decision. While 2-bromo-5-methoxy-3-methylpyrazi...

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Author: BenchChem Technical Support Team. Date: April 2026

In the development of pyrazine-based therapeutics, agrochemicals, and kinase inhibitors[1], the selection of the correct halogenated building block is a critical strategic decision. While 2-bromo-5-methoxy-3-methylpyrazine and 2-chloro-5-methoxy-3-methylpyrazine share identical steric profiles, their divergent electronic properties dictate entirely different synthetic trajectories.

This guide provides an objective, data-driven comparison of these two scaffolds, detailing the causality behind their reactivity differences and providing self-validating protocols for their application in cross-coupling and nucleophilic aromatic substitution (SNAr).

Structural & Electronic Profiling: The Causality of Reactivity

Pyrazines are highly electron-deficient heteroaromatics. The two nitrogen atoms exert a strong inductive and mesomeric electron-withdrawing effect, uniquely combining polar interactions with aromatic nonpolar properties[2]. When substituted with a methoxy group at C5 and a methyl group at C3, the ring's electronic landscape becomes highly polarized, activating the C2 position.

The choice between bromine[3] and chlorine[4] at this C2 position fundamentally alters the kinetic bottlenecks of downstream reactions:

  • The Bromo-Derivative (CAS: 1393562-33-8): The C-Br bond is relatively weak (~280 kJ/mol). In transition-metal catalysis, oxidative addition into this bond is exergonic and rapid. This makes the bromo-variant the undisputed champion for palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig)[5].

  • The Chloro-Derivative (CAS: 1393541-24-6): The C-Cl bond is significantly stronger (~340 kJ/mol), making oxidative addition sluggish without specialized, highly electron-rich phosphine ligands. Conversely, chlorine's higher electronegativity (3.16 vs 2.96 for Br) makes the C2 carbon more electrophilic. This lowers the activation energy for the formation of the Meisenheimer complex, making the chloro-variant highly competitive—and often superior—for Nucleophilic Aromatic Substitution (SNAr)[1].

Comparative Performance Data

The following table summarizes the quantitative and qualitative reactivity metrics for both derivatives, providing a baseline for route scouting.

Property / Reactivity Metric2-Bromo-5-methoxy-3-methylpyrazine2-Chloro-5-methoxy-3-methylpyrazine
CAS Number 1393562-33-81393541-24-6
C-X Bond Dissociation Energy ~280 kJ/mol~340 kJ/mol
Halogen Electronegativity (Pauling) 2.963.16
Pd-Catalyzed Ox. Addition Rate Extremely Fast (Standard Ligands)Slow (Requires Bulky/Electron-Rich Ligands)
SNAr Relative Rate (Amine Nuc.) Moderate ( krel​≈1.0 )High ( krel​≈1.5−2.0 )
Halogen-Metal Exchange (n-BuLi) Rapid at -78 °CNegligible (Nucleophilic attack dominates)

Mechanistic Divergence & Pathway Selection

The decision to utilize the bromo- or chloro-derivative must be mapped directly to the intended reaction mechanism.

Reactivity_Tree Start Pyrazine Core Selection Branch1 Cross-Coupling (Suzuki/Buchwald) Start->Branch1 Branch2 Nucleophilic Substitution (SNAr) Start->Branch2 Branch3 Lithiation / Metal Exchange Start->Branch3 Bromo1 2-Bromo (Optimal) Low Bond Energy Branch1->Bromo1 Chloro1 2-Chloro (Sub-optimal) Requires Bulky Ligands Branch1->Chloro1 Chloro2 2-Chloro (Optimal) High Electronegativity Branch2->Chloro2 Bromo3 2-Bromo (Mandatory) Rapid Exchange Branch3->Bromo3

Fig 1: Logical decision tree for selecting halopyrazine precursors based on reaction class.

Reaction_Mechanisms Substrate Halopyrazine Meisenheimer Meisenheimer Complex (Stabilized by Cl) Substrate->Meisenheimer Nucleophile OxAdd Oxidative Addition (Accelerated by Br) Substrate->OxAdd Pd(0) SNArProduct SNAr Product Meisenheimer->SNArProduct -Halide CouplingProduct Coupled Product OxAdd->CouplingProduct Transmetalation & Red. Elim.

Fig 2: Divergent mechanistic pathways highlighting halogen-dependent kinetic bottlenecks.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . They include built-in diagnostic checks to identify and resolve kinetic stalling in real-time.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling

Optimized for: 2-Bromo-5-methoxy-3-methylpyrazine Rationale: The weaker C-Br bond allows for the use of standard, robust catalysts like Pd(dppf)Cl2​ without the need for expensive, air-sensitive Buchwald ligands[5].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 2-bromo-5-methoxy-3-methylpyrazine (1.0 eq), arylboronic acid (1.1 eq), and K2​CO3​ (2.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq). Evacuate and backfill with argon (3x).

  • Solvent Introduction: Inject degassed 1,4-Dioxane/ H2​O (4:1 ratio, 0.2 M).

  • Initiation & Observation: Heat to 80 °C. Self-Validation Check: Observe the solution color. A shift from yellow to deep red/orange within 10 minutes confirms the successful reduction of Pd(II) to the active Pd(0) species.

  • Reaction Monitoring: Monitor by LC-MS after 2 hours.

    • Diagnostic Check: If protodeboronation of the boronic acid outpaces cross-coupling (indicated by unreacted bromopyrazine and mass corresponding to the protonated aryl group), the reaction will stall. Spike the mixture with an additional 0.5 eq of boronic acid. If product formation resumes, the initial failure was due to boronic acid degradation, validating that the catalyst remains active.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via silica gel chromatography.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Optimized for: 2-Chloro-5-methoxy-3-methylpyrazine Rationale: The highly electronegative chlorine atom maximizes the electrophilicity of the C2 position, accelerating the rate-determining formation of the Meisenheimer complex[1].

Step-by-Step Methodology:

  • Preparation: Dissolve 2-chloro-5-methoxy-3-methylpyrazine (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP) (0.5 M) under argon.

  • Nucleophile Addition: Add the desired aliphatic amine (1.2 eq).

  • Acid Scavenging: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Causality Note: DIPEA is strictly required to scavenge the HCl byproduct, preventing the protonation of the nucleophilic amine.

  • Heating & Validation: Heat the mixture to 90 °C.

    • Diagnostic Check: Run a parallel micro-scale reaction without DIPEA. If the micro-reaction plateaus at exactly ~50% conversion while the main reaction proceeds to completion, it mathematically validates that the generated HCl was protonating the remaining nucleophile. This confirms acid-scavenging is the sole limiting factor, not thermal degradation of the pyrazine core.

  • Workup: Quench with ice water. If the product precipitates, isolate via vacuum filtration. Otherwise, extract with Dichloromethane (DCM), wash extensively with water (to remove NMP), dry, and concentrate.

References

  • Sigma-Aldrich. "". Sigma-Aldrich Materials Database.

  • Molport. "". Molport Chemical Database.

  • University of Jyväskylä. "". JYU Dissertations.

  • Academia. "". Academia.edu Research Repository.

  • Journal of Medicinal Chemistry. "". ACS Publications.

Sources

Comparative

Comparative Guide: Halogen Leaving Group Ability in Methoxymethylpyrazines

As a Senior Application Scientist, one of the most frequent structural optimization challenges I encounter in drug discovery and flavor chemistry is the functionalization of substituted pyrazines. The methoxymethylpyrazi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most frequent structural optimization challenges I encounter in drug discovery and flavor chemistry is the functionalization of substituted pyrazines. The methoxymethylpyrazine scaffold is particularly valuable; however, functionalizing it requires a deep understanding of how different halogens behave under distinct mechanistic paradigms.

This guide provides an objective, data-backed comparison of halogen leaving group abilities (F, Cl, Br, I) in methoxymethylpyrazines, contrasting their performance in Nucleophilic Aromatic Substitution (SNAr) versus Transition-Metal Catalyzed Cross-Coupling .

The Electronic Influence of the Methoxymethyl Group

Before comparing the halogens, we must establish the electronic environment of the substrate. If we were to use a direct methoxy group (-OMe), its strong resonance-donating (+M) effect would flood the electron-deficient pyrazine ring with electron density, severely raising the activation energy for nucleophilic attack.

However, the methoxymethyl group (-CH2OMe) features a methylene bridge that insulates the pyrazine core from this resonance effect. The Hammett constant ( σp​ ) for the -CH2OMe substituent is approximately +0.01, rendering it electronically neutral[1]. This critical structural feature preserves the inherent electron-deficiency of the pyrazine scaffold, making it an excellent, highly reactive substrate for both SNAr and palladium-catalyzed cross-coupling methodologies.

Mechanistic Paradigm A: Nucleophilic Aromatic Substitution (SNAr)

The Causality of Reactivity

In SNAr, the reaction cannot proceed via a concerted backside attack (SN2) due to the trigonal planar geometry of the aromatic ring [2]. Instead, it undergoes a two-step addition-elimination sequence. The rate-determining step (RDS) is the initial nucleophilic attack, which disrupts the ring's aromaticity to form a negatively charged intermediate known as the Meisenheimer complex.

Because the formation of this complex is the energetic bottleneck, the leaving group ability is dictated entirely by electronegativity and inductive stabilization , rather than bond strength. Fluorine, being the most electronegative element, exerts a powerful inductive (-I) pull. This drastically lowers the energy of the transition state leading to the Meisenheimer complex. Consequently, the leaving group ability for SNAr follows an inverted "element effect" order: F >> Cl ≈ Br > I [2].

SNAr A Halomethoxymethylpyrazine (Electrophile) B Meisenheimer Complex (Rate-Determining Step) A->B Nucleophilic Attack C Substituted Pyrazine (Product) B->C Halide Elimination

Figure 1: SNAr addition-elimination mechanism highlighting the rate-determining Meisenheimer complex.

Mechanistic Paradigm B: Transition-Metal Cross-Coupling

The Causality of Reactivity

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the mechanistic demands are entirely inverted. The catalytic cycle relies on the metal center inserting itself into the carbon-halogen bond. The rate-determining step is typically this oxidative addition [3].

Because oxidative addition requires the physical cleavage of the C–X bond, reactivity is governed strictly by Bond Dissociation Energy (BDE) . The C–I bond is the weakest and most easily cleaved, while the C–F bond is exceptionally strong and generally inert under standard Pd-catalysis. Thus, the reactivity order for cross-coupling is: I > Br > Cl >> F [3].

CrossCoupling Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd Halomethoxymethylpyrazine TransMet Transmetalation OxAdd->TransMet Boronic Acid / Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Pyrazine RedElim->Product

Figure 2: Palladium-catalyzed cross-coupling cycle emphasizing the oxidative addition step.

Quantitative Data Presentation

The following table synthesizes the comparative performance of each halogen leaving group across both reaction paradigms.

HalogenSNAr Relative ReactivityCross-Coupling ReactivityApprox. C-X BDE (kcal/mol)Primary Mechanistic Driver
Fluorine (-F) Exceptional (Fastest) Inert (Requires specialized Pd)~115Electronegativity (Inductive stabilization)
Chlorine (-Cl) ModerateLow-Moderate~80Balanced profile; requires active ligands
Bromine (-Br) LowHigh~68Bond Dissociation Energy (Weak bond)
Iodine (-I) Very Low (Slowest)Exceptional (Fastest) ~53Bond Dissociation Energy (Weakest bond)

Experimental Protocols

To validate these mechanistic principles in your own laboratory, utilize the following self-validating protocols. These workflows are designed to isolate the rate-determining steps for accurate kinetic observation.

Protocol A: Kinetic Evaluation of SNAr via UV-Vis Spectroscopy

This protocol establishes the pseudo-first-order rate constant ( kobs​ ) for the displacement of halogens by a secondary amine.

  • Stock Preparation: Prepare a 1.0×10−4 M solution of the chosen 2-halo-5-methoxymethylpyrazine in anhydrous methanol. Prepare a separate 0.1 M solution of piperidine (nucleophile) in methanol.

  • Equilibration: Transfer 2.0 mL of the pyrazine solution into a quartz cuvette. Place the cuvette in a thermostatted UV-Vis spectrophotometer set to 25.0 °C and allow 5 minutes for thermal equilibration.

  • Reaction Initiation: Inject 100 µL of the piperidine solution into the cuvette. The massive excess of piperidine ensures pseudo-first-order kinetics.

  • Data Acquisition: Immediately monitor the reaction by recording the absorbance at λmax​ of the resulting aminopyrazine product (typically ~310-330 nm) at 10-second intervals for 15 minutes.

  • Validation & Analysis: Plot ln(A∞​−At​) versus time. The slope of the resulting linear plot represents −kobs​ . You will observe the slope steepness strictly follows the F > Cl > Br > I trend.

Protocol B: Suzuki-Miyaura Cross-Coupling Optimization

This protocol evaluates the oxidative addition efficiency of halogenated methoxymethylpyrazines using a standard boronic acid.

  • Reagent Assembly: In an oven-dried Schlenk tube, combine the 2-halo-5-methoxymethylpyrazine (1.0 mmol), phenylboronic acid (1.2 mmol), K2CO3 (2.0 mmol), and Pd(dppf)Cl2 (0.02 mmol, 2 mol%).

  • Solvent Addition & Degassing: Add 5 mL of a degassed Toluene/H2O mixture (4:1 v/v). Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can prematurely degrade the Pd(0) active species.

  • Reaction Execution: Heat the vigorously stirred mixture to 80 °C under an argon atmosphere.

  • Kinetic Sampling: At exactly 15, 30, 60, and 120 minutes, withdraw a 50 µL aliquot via syringe. Quench the aliquot in 1 mL of cold acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS.

  • Validation & Analysis: Integrate the product peak area relative to an internal standard (e.g., biphenyl). The conversion rate will strictly follow the I > Br > Cl >> F trend, validating the BDE-driven oxidative addition mechanism.

References

  • Intramolecular Nucleophile-Induced Photorearrangements and Silene Formation from an o-(Methoxymethyl)phenylsilacyclobutane Journal of the American Chemical Society URL:[Link]

  • Nucleophilic aromatic substitution Wikipedia, The Free Encyclopedia URL:[Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups PubMed Central (PMC) URL:[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-5-methoxy-3-methylpyrazine

Disclaimer: This document provides a detailed procedural guide for the proper disposal of 2-Bromo-5-methoxy-3-methylpyrazine in a laboratory setting. It is intended for researchers, scientists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This document provides a detailed procedural guide for the proper disposal of 2-Bromo-5-methoxy-3-methylpyrazine in a laboratory setting. It is intended for researchers, scientists, and drug development professionals. All procedures must be conducted in strict accordance with the guidelines established by your institution's Environmental Health & Safety (EHS) department and in compliance with all local, state, and federal regulations. This guide supplements, but does not replace, institutional protocols and regulatory requirements.

Executive Summary: The Imperative for Specialized Disposal

2-Bromo-5-methoxy-3-methylpyrazine is a heterocyclic building block utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure contains a bromine atom, which places it firmly in the category of a halogenated organic compound .[2] This classification is critical because improper disposal of halogenated waste can lead to the formation of persistent and toxic environmental pollutants. The protocols outlined herein are designed to mitigate these risks through systematic segregation, containment, and transfer for approved final destruction, ensuring the safety of laboratory personnel and environmental integrity.

Hazard Profile and Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. The primary risks associated with 2-Bromo-5-methoxy-3-methylpyrazine and related brominated heterocyclic compounds necessitate careful handling and disposal.

Hazard ClassificationDescriptionRationale & Primary Mitigation
Halogenated Organic Compound Contains a carbon-bromine bond, classifying it as a regulated halogenated waste.[2][3]Must be segregated from non-halogenated waste streams. The required disposal method is typically high-temperature incineration at a licensed facility to ensure complete destruction and neutralization of hazardous by-products like hydrobromic acid.[4][5]
Irritant Causes skin irritation and serious eye irritation.[6][7] May also cause respiratory irritation.[6]Use of appropriate Personal Protective Equipment (PPE) is mandatory. All handling and transfers must be performed in a certified chemical fume hood to prevent inhalation of vapors or mists.
Combustion Hazard While potentially classified as a combustible liquid, the primary hazard lies in its decomposition products.[8]Upon combustion, it can generate highly toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and halogenated compounds (e.g., hydrogen bromide).[8]

Mandatory Safety Protocols: Your First Line of Defense

Adherence to safety protocols is non-negotiable. The causality is simple: proper protection prevents exposure, and proper engineering controls contain the hazard at its source.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical splash goggles at all times. A face shield is recommended when handling larger quantities or during any procedure with a high risk of splashing.[9]

    • Hand Protection: Wear nitrile or neoprene gloves. Always check the manufacturer's glove compatibility data. Discard gloves immediately if contamination occurs and wash hands thoroughly.[9]

    • Body Protection: A fully buttoned, long-sleeved lab coat is required.

  • Engineering Controls:

    • Chemical Fume Hood: All handling and disposal-related activities, including opening containers, transferring waste, and cleaning up spills, must be performed inside a properly functioning and certified laboratory chemical fume hood.[9] This is the most critical engineering control to prevent respiratory exposure.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for determining the correct disposal path for 2-Bromo-5-methoxy-3-methylpyrazine and associated materials. This self-validating process ensures that all waste streams are correctly identified and segregated.

G cluster_start Start: Waste Generation cluster_classification Step 1: Classify Waste Type cluster_streams Step 2: Segregate into Correct Waste Stream cluster_action Step 3: Contain & Label cluster_end Final Step: Await Pickup start Identify Waste Containing 2-Bromo-5-methoxy-3-methylpyrazine classify What is the physical form of the waste? start->classify liquid Unused Reagent or Liquid Reaction Waste classify->liquid  Liquid solid Contaminated Solid Materials (e.g., absorbent pads, gloves, weigh paper) classify->solid Solid Debris sharps Contaminated Sharps (e.g., needles, pipette tips) classify->sharps Sharps container Empty Reagent Bottle classify->container Empty Container action_liquid Transfer to a designated, properly sealed, and labeled 'HALOGENATED ORGANIC LIQUID WASTE' container. liquid->action_liquid action_solid Double-bag and place into a designated, properly sealed, and labeled 'SOLID HAZARDOUS WASTE' or 'CONTAMINATED LAB DEBRIS' container. solid->action_solid action_sharps Place in a designated 'SHARPS' waste container. sharps->action_sharps action_container Deface label. Dispose of as 'SOLID HAZARDOUS WASTE' or follow EHS guidance for empty container disposal. container->action_container end_storage Store waste container in a designated Satellite Accumulation Area (SAA). Ensure container is closed. action_liquid->end_storage action_solid->end_storage action_sharps->end_storage action_container->end_storage end_pickup Arrange for pickup by your institution's EHS department. end_storage->end_pickup

Caption: Disposal decision workflow for 2-Bromo-5-methoxy-3-methylpyrazine.

Step-by-Step Disposal Protocols

These protocols provide detailed methodologies for common disposal scenarios in a research environment.

Protocol for Unused or Waste Product (Bulk Quantities)
  • Preparation: Ensure you are wearing all required PPE and are working within a certified chemical fume hood.

  • Container Inspection: Obtain the designated "Halogenated Organic Liquid Waste" container from your lab's Satellite Accumulation Area. Inspect the container for any signs of damage or leaks. Ensure it is properly labeled and has adequate volume remaining.

  • Waste Transfer: Carefully pour the 2-Bromo-5-methoxy-3-methylpyrazine waste from your container into the designated waste container. Use a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Sealing and Logging: Securely cap the waste container. Update the hazardous waste tag or log sheet with the chemical name, quantity added, and date.

  • Return to Storage: Return the waste container to its designated storage location.

Protocol for Contaminated Labware and Materials
  • Segregation: All solid materials that have come into direct contact with 2-Bromo-5-methoxy-3-methylpyrazine are considered hazardous waste. This includes gloves, weigh paper, absorbent pads, and pipette tips.

  • Containment:

    • Non-Sharp Solids: Collect contaminated items in a clear plastic bag. Once full, seal the bag and then place it inside a second bag (double-bagging). Place the double-bagged waste into the designated container for "Solid Hazardous Waste" or "Contaminated Lab Debris."

    • Sharps: Dispose of contaminated pipette tips, needles, or other sharps directly into a designated, puncture-proof sharps container.

  • Labeling: Ensure the final waste container is clearly labeled as hazardous waste and lists the chemical contaminants.

Protocol for Emergency Spill Cleanup
  • Evacuate and Alert: If a spill occurs, alert all personnel in the immediate area. If the spill is large or you feel unsafe, evacuate the area and contact your institution's EHS emergency line.

  • Containment (for minor spills): If the spill is small and you are trained to handle it, ensure the fume hood is operational. Prevent the spill from spreading by encircling it with an inert absorbent material.

  • Absorption: Cover the spill with an inert absorbent such as vermiculite, dry sand, or earth.[8][10] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Once the material is fully absorbed, carefully scoop the mixture into a sealable, compatible waste container (e.g., a labeled bag or bucket).[9]

  • Final Decontamination: Clean the spill area with a suitable solvent (as recommended by your EHS office), collecting the cleaning materials as hazardous waste.

  • Disposal: Label the container with "Hazardous Waste: Spill Debris containing 2-Bromo-5-methoxy-3-methylpyrazine" and dispose of it according to the protocol for contaminated solids (Section 5.2).

Final Waste Handling: Labeling, Storage, and Disposal

The final steps in the disposal process are governed by regulations from agencies such as the EPA (in the U.S., under 40 CFR Part 261).[8]

  • Waste Segregation: It is a regulatory violation to mix different waste classes. Never mix halogenated organic waste with non-halogenated organic, aqueous, or solid waste streams in the same container.[2]

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., Irritant, Combustible).

  • Storage: Waste containers must be kept tightly closed except when adding waste. Store them in a designated Satellite Accumulation Area that is secure and away from incompatible materials.[9]

  • Final Disposal: The ultimate disposal of 2-Bromo-5-methoxy-3-methylpyrazine must be conducted by a licensed hazardous waste disposal facility.[8] The standard and accepted technology for this class of compound is high-temperature incineration, which is capable of breaking down the molecule and scrubbing the resulting acidic gases.[2][4][5]

By adhering to these scientifically-grounded and regulation-aligned procedures, you contribute to a safe laboratory environment and uphold your responsibility for environmental stewardship.

References

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Ideal Response. [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA. [Link]

  • Susilawati, et al. (2022, May 25). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. [Link]

  • Science.gov. Pyrazine derivatives evaluated: Topics by Science.gov. [Link]

  • University of California, Santa Cruz. Hazardous Waste Segregation. UCSC Chemistry. [Link]

  • M&U International. Material Safety Data Sheet: 2-Methoxy-3-methylpyrazine. [Link]

  • U.S. Government Publishing Office. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]

  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. EPA. [Link]

  • Google Patents.
  • Washington State University. Standard Operating Procedure: Bromine. WSU Environmental Health & Safety. [Link]

  • U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine. EPA. [Link]

  • MySkinRecipes. 2-Bromo-5-methoxy-3-methylpyrazine. [Link]

Sources

Handling

Personal protective equipment for handling 2-Bromo-5-methoxy-3-methylpyrazine

Comprehensive Safety and Handling Guide: 2-Bromo-5-methoxy-3-methylpyrazine (CAS 1393562-33-8) As a Senior Application Scientist, I recognize that handling halogenated heterocycles like 2-Bromo-5-methoxy-3-methylpyrazine...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: 2-Bromo-5-methoxy-3-methylpyrazine (CAS 1393562-33-8)

As a Senior Application Scientist, I recognize that handling halogenated heterocycles like 2-Bromo-5-methoxy-3-methylpyrazine requires more than just following a generic safety checklist; it demands a mechanistic understanding of the chemical's reactivity[1]. This compound is a highly valuable building block in drug discovery, but its electrophilic nature presents specific occupational hazards. This guide provides a self-validating system of operational, safety, and disposal protocols designed to protect researchers, ensure compliance, and maintain scientific integrity.

Hazard Assessment & Mechanistic Causality

To handle chemicals safely, we must first understand why they are hazardous. Halogenated pyrazines are highly reactive[1]. The electron-withdrawing properties of the bromine atom and the pyrazine ring create a strong electrophilic center.

Causality of Toxicity : In a biological environment, this electrophilicity allows the molecule to undergo nucleophilic substitution with biological nucleophiles (such as the thiol groups in cysteine or amine groups in lysine). This protein alkylation potential is the primary mechanism driving its GHS hazard classifications: H302 (Harmful if swallowed), H315 (Skin Irritation), H319 (Eye Irritation), and H335 (Respiratory Irritation)[2].

HazardPathway Chem 2-Bromo-5-methoxy- 3-methylpyrazine Skin Dermal / Ocular Contact Chem->Skin Inhale Inhalation of Dust / Aerosols Chem->Inhale Mech1 Electrophilic Attack (Protein Alkylation) Skin->Mech1 Mech2 Mucous Membrane Interaction Inhale->Mech2 Outcome1 Skin/Eye Irritation (H315, H319) Mech1->Outcome1 Outcome2 Respiratory Irritation (H335) Mech2->Outcome2

Mechanistic pathway of 2-Bromo-5-methoxy-3-methylpyrazine toxicity and irritation.

Quantitative Hazard Data & PPE Matrix

We must translate the physicochemical properties of 2-Bromo-5-methoxy-3-methylpyrazine into actionable engineering controls and Personal Protective Equipment (PPE).

Table 1: Physicochemical & Hazard Data Summary

Property / HazardValue / GHS CodeOperational Implication
CAS Number 1393562-33-8Unique identifier for SDS retrieval and inventory tracking.
Molecular Weight 203.04 g/mol Requires precise micro-weighing protocols.
Storage Conditions 2-8°C, Inert atmosphereMaintain cold-chain to prevent oxidative degradation[3].
Acute Toxicity H302Strict prohibition of eating/drinking in the laboratory[2].
Skin Irritation H315Mandates double-gloving and chemical-resistant lab coat[2].
Eye Irritation H319Mandates ANSI Z87.1 compliant safety goggles[2].
Respiratory Irritation H335Mandates handling exclusively within a certified fume hood[2].

Step-by-Step Operational Protocols

The following methodologies are designed as a self-validating system. Each step includes a causal explanation to ensure researchers understand the underlying safety logic.

Protocol 1: Preparation and Weighing
  • Environmental Verification : Ensure the fume hood is operational with a face velocity between 100-150 feet per minute (fpm)[4]. Keep the sash positioned as low as possible to maximize the physical barrier effect and prevent vortexes that pull contaminants into the lab[5].

  • PPE Donning : Put on a standard chemical-resistant lab coat, safety goggles, and double nitrile gloves.

    • Causality: Double gloving provides a sacrificial outer layer. If the lipophilic halogenated compound contaminates the outer glove, it can be immediately discarded, preventing permeation to the skin.

  • Static Mitigation : As a solid powder, this compound is prone to static cling. Use an anti-static draft shield around the microbalance inside the hood to prevent the aerosolization of the powder during transfer.

  • Transfer : Use a clean, grounded stainless steel spatula. Weigh the required mass into a pre-tared, sealable vial. Seal the vial tightly before removing it from the balance area.

Protocol 2: Reaction Setup
  • Solvent Addition : Perform all solvent additions inside the fume hood. If the compound must be transferred to a larger reactor, use a powder funnel and rinse the residual powder into the reactor with the designated reaction solvent to prevent dust generation.

  • Atmosphere Control : Because the compound is stored under an inert atmosphere at 2-8°C[3], purge the reaction vessel with nitrogen or argon.

    • Causality: This prevents oxidative degradation of the methoxy group and maintains high reaction fidelity.

Workflow Start Storage Retrieval (2-8°C, Inert Gas) PPE Don PPE (Double Nitrile, Goggles, Coat) Start->PPE Hood Transfer to Fume Hood (Face Velocity 100-150 fpm) PPE->Hood Weigh Weighing (Anti-static Draft Shield) Hood->Weigh Dissolve Solvent Addition (Minimize Aerosolization) Weigh->Dissolve Waste Disposal (Halogenated Organic Waste) Dissolve->Waste Liquid Waste Decon Decontamination (10% Bleach / Soap & Water) Dissolve->Decon Glassware Decon->Waste

Step-by-step operational workflow for handling and disposal.

Spill Response and Disposal Plan

Protocol 3: Spill Cleanup
  • Containment : If a solid spill occurs inside the hood, do not sweep dry , as this generates hazardous, inhalable dust.

  • Wetting : Lightly dampen an absorbent pad with a compatible solvent (e.g., isopropanol or water) and gently place it over the spilled powder to suppress aerosolization.

  • Collection : Wipe the area inward from the edges to prevent spreading. Place all contaminated wipes into a designated, sealable hazardous waste bag.

  • Decontamination : Wash the affected surface with a 10% bleach solution or soap and water to degrade any residual electrophilic compound, followed by a thorough water rinse.

Protocol 4: Waste Segregation
  • Solid Waste : Dispose of empty vials, contaminated gloves, and cleanup materials in a solid hazardous waste container explicitly labeled "Halogenated Organic Waste."

  • Liquid Waste : Any reaction filtrates or solvent rinses containing the compound must be routed to a "Halogenated Solvent Waste" carboy.

    • Causality: Halogenated waste must be strictly segregated from non-halogenated streams to prevent exothermic incompatibilities and to comply with environmental incineration regulations.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." NCBI Bookshelf, National Academies Press. URL:[Link]

  • Stony Brook University. "Fume Hood Work Practices and Procedures." Environmental Health and Safety. URL:[Link]

  • Kucerova-Chlupacova, M., et al. "Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones." Frontiers in Microbiology / PMC. URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-5-methoxy-3-methylpyrazine
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2-Bromo-5-methoxy-3-methylpyrazine
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